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  • Product: 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide
  • CAS: 16231-49-5

Core Science & Biosynthesis

Foundational

Architecting Covalent Probes: A Technical Guide to 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Executive Summary In the evolving landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an electrophilic warhead dictates the delicate balance between potency, target...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs) and fragment-based drug discovery (FBDD), the selection of an electrophilic warhead dictates the delicate balance between potency, target selectivity, and off-target toxicity. The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide represents a highly tunable, synthetic scaffold. By coupling an α -chloroacetamide warhead with a sterically and electronically distinct N-aryl/N-alkyl substitution pattern, this molecule serves as a critical building block for probing cysteine-reactive biological targets.

This whitepaper deconstructs the chemical identity, mechanistic rationale, and validated experimental workflows required to synthesize and deploy this compound in early-stage drug discovery.

Structural Elucidation & Chemical Identity

The architecture of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is built upon an acetamide core, modified specifically to act as an irreversible binder:

  • The α -Chloroacetamide Pharmacophore : The substitution of a chlorine atom at the alpha-carbon of the acetyl group creates a localized electrophilic center. Unlike Michael acceptors (e.g., acrylamides) that rely on conjugated addition, α -chloroacetamides undergo direct Sₙ2 nucleophilic substitution.

  • The N-Substituents : The amide nitrogen is tertiary, bearing a 4-methylphenyl (p-tolyl) group and a 2-cyanoethyl group. The p-tolyl ring provides necessary lipophilicity and enables potential π−π stacking interactions within a target protein's hydrophobic binding pocket. Simultaneously, the 2-cyanoethyl group introduces a polar, linear appendage capable of acting as a hydrogen bond acceptor via the terminal nitrile, while also modulating the basicity of the precursor amine during synthesis.

Physicochemical Profile

To facilitate assay design and computational modeling, the core quantitative data for this compound is summarized below :

PropertyValue
IUPAC Name 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide
CAS Registry Number 16231-49-5
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.72 g/mol
Topological Polar Surface Area (TPSA) ~44.1 Ų
Electrophilic Warhead α -Chloroacetamide
Primary Target Nucleophile Cysteine (Thiolate anion)
Reaction Mechanism Sₙ2 Nucleophilic Substitution

Mechanistic Profiling: The Sₙ2 Trajectory

A fundamental question in covalent probe design is: Why utilize a chloroacetamide over a standard acrylamide?

Acrylamides are often preferred in late-stage clinical candidates due to their lower intrinsic reactivity, which minimizes off-target glutathione depletion. However, for fragment screening or targeting sterically hindered/less nucleophilic cysteines, acrylamides are frequently too inert. Chloroacetamides occupy a "Goldilocks" zone for hit identification—they are significantly more reactive than acrylamides but more stable than bromo- or iodoacetamides .

When 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide enters a protein binding pocket, the local microenvironment (often modulated by adjacent basic residues like histidine or arginine) deprotonates the target cysteine. The resulting highly nucleophilic thiolate anion attacks the α -carbon via an Sₙ2 mechanism, displacing the chloride ion and forming an irreversible thioether linkage .

G Cys Target Protein (Cys-SH) Thiolate Activated Thiolate (Cys-S⁻) Cys->Thiolate Deprotonation TS Sₙ2 Transition State [Cys-S ··· CH₂ ··· Cl]⁻ Thiolate->TS Nucleophilic Attack Compound Chloroacetamide Warhead Compound->TS Electrophile Adduct Covalent Thioether Adduct (Irreversible) TS->Adduct Bond Formation Cl Chloride Leaving Group (Cl⁻) TS->Cl Bond Cleavage

Figure 1: Sₙ2-mediated covalent modification of targeted cysteine residues by chloroacetamides.

Experimental Workflows & Protocols

Successful deployment of this compound relies on rigorous synthesis and kinetic profiling. The following protocols are designed as self-validating systems to ensure high-fidelity results.

Protocol 1: Two-Step Synthesis of the Covalent Probe

Causality & Rationale : Direct alkylation of an amide is thermodynamically unfavorable and prone to side reactions. Therefore, a convergent synthetic route is required. The secondary amine is constructed first via an aza-Michael addition, followed by chemoselective N-acylation.

Step A: Aza-Michael Addition (Cyanoethylation)

  • Reagents : Combine 1.0 eq of p-toluidine and 1.2 eq of acrylonitrile in a reaction vessel. Add 0.1 eq of cupric acetate ( Cu(OAc)2​ ) as a catalyst.

  • Mechanistic Logic : The Cu(OAc)2​ coordinates to the nitrile, enhancing the electrophilicity of the β -carbon of acrylonitrile. This drives the addition of the weakly nucleophilic aniline while suppressing over-alkylation to the bis-cyanoethyl byproduct .

  • Procedure : Heat the mixture to 100°C for 4 hours under an inert atmosphere.

  • Validation : Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The secondary amine intermediate, N-(2-cyanoethyl)-4-methylaniline, will resolve distinctly from the primary aniline. Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Step B: Electrophilic Warhead Installation (N-Acylation)

  • Reagents : Dissolve the purified N-(2-cyanoethyl)-4-methylaniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM).

  • Procedure : Cool the system to 0°C using an ice bath. Critical Step: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

  • Mechanistic Logic : Chloroacetyl chloride is bifunctional. The acid chloride is vastly more electrophilic than the α -alkyl chloride. Dropping the temperature to 0°C ensures chemoselective acylation at the nitrogen without triggering premature Sₙ2 displacement of the α -chloride by the amine, which would yield unwanted piperazine oligomers. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HCl.

  • Validation : Post-reaction, wash the organic layer with saturated aqueous NaHCO3​ to remove residual acid. Concentrate and confirm the final product mass (m/z [M+H]+≈237.1 ) via LC-MS.

Protocol 2: In Vitro Cysteine Reactivity Profiling (GSH Trapping)

Causality & Rationale : Before advancing this compound into complex cellular assays, its intrinsic reactivity must be quantified to ensure it does not indiscriminately label the proteome. A Glutathione (GSH) trapping assay provides a surrogate measure of the pseudo-first-order inactivation rate ( kinact​/KI​ ).

  • Preparation : Prepare a 100 µM solution of the synthesized compound in PBS (pH 7.4) containing 1 mM reduced glutathione (GSH) and 10 µM labetalol (internal standard).

  • Kinetics : Incubate at 37°C. The 10-fold molar excess of GSH establishes pseudo-first-order reaction conditions.

  • Sampling : At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench into 50 µL of ice-cold acetonitrile containing 1% formic acid. This halts the reaction by precipitating the GSH and protonating the thiolate.

  • Self-Validating Logic : Centrifuge and analyze the supernatant via LC-MS/MS. Do not merely look for the appearance of the GSH-adduct; instead, quantify the depletion of the parent compound relative to the internal standard. This normalizes matrix effects during electrospray ionization and accounts for parallel degradation pathways (e.g., spontaneous hydrolysis of the amide), ensuring the calculated half-life ( t1/2​ ) strictly reflects thiol reactivity.

References

  • Molecules (PMC) : Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 2023. Available at:[Link]

  • RSC Medicinal Chemistry (PMC) : Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Med Chem, 2022. Available at:[Link]

  • Organic Syntheses : n-2-cyanoethylaniline. Organic Syntheses, Coll. Vol. 4, p.205 (1963). Available at:[Link]

Exploratory

preliminary toxicity and in vitro data for 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Title: Preclinical In Vitro Toxicity Profiling of 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide: A Mechanistic Evaluation Guide Executive Summary & Chemical Rationale In the landscape of early-stage drug discover...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Preclinical In Vitro Toxicity Profiling of 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide: A Mechanistic Evaluation Guide

Executive Summary & Chemical Rationale

In the landscape of early-stage drug discovery and agrochemical development, the compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5; MW: 236.7 g/mol ) presents a classic toxicological profile driven by its structural motifs[1]. As a derivative of the chloroacetanilide family, its core features an α -chloroacetamide group—a well-documented reactive electrophile.

While this moiety is frequently leveraged in targeted covalent inhibitors to bind specific cysteine residues, indiscriminate alkylation poses significant preclinical liabilities. Unintended covalent binding to intracellular nucleophiles—most notably the antioxidant Glutathione (GSH)—triggers a cascade of oxidative stress, mitochondrial dysfunction, and potential genotoxicity. As a Senior Application Scientist, I approach the evaluation of this compound not as a simple checklist of viability assays, but as a mechanistic puzzle. To truly understand its safety profile, we must deploy self-validating in vitro systems that trace the causality from initial chemical insult to ultimate cellular death.

Mechanistic Pathway of Chloroacetamide Toxicity

The toxicity of chloroacetamides is rarely driven by specific receptor agonism/antagonism; rather, it is governed by an SN​2 nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl and the leaving-group ability of the chloride ion make the α -carbon highly susceptible to attack by sulfhydryl (-SH) groups.

When CAS 16231-49-5 enters a metabolically competent cell (such as a hepatocyte), it rapidly conjugates with GSH. This depletion of the cell's primary antioxidant buffer allows endogenous Reactive Oxygen Species (ROS) to accumulate unchecked. The resulting oxidative stress damages lipid membranes (measured via Lactate Dehydrogenase [LDH] leakage), induces DNA strand breaks, and ultimately triggers apoptosis, 2[2].

ToxicityPathway Cmpd CAS 16231-49-5 (Chloroacetamide) Alkylation Electrophilic Alkylation (SN2 Reaction) Cmpd->Alkylation GSH Glutathione (GSH) Depletion Alkylation->GSH Covalent Binding ROS ROS Accumulation (Oxidative Stress) GSH->ROS Antioxidant Loss DNA DNA Damage (Genotoxicity) ROS->DNA Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Cell Apoptosis (Cytotoxicity) DNA->Apoptosis Mito->Apoptosis

Fig 1: Mechanistic pathway of chloroacetamide-induced oxidative stress and cytotoxicity.

Self-Validating Experimental Workflows

To rigorously evaluate CAS 16231-49-5, our protocols must be self-validating. If we hypothesize that toxicity is driven by GSH depletion and ROS, we must prove causality by attempting to rescue the cells using an exogenous antioxidant. We achieve this by running parallel assay arms treated with N-acetylcysteine (NAC) , a GSH precursor. If NAC restores cell viability, we confirm the mechanism of action[3].

Protocol A: Hepatotoxicity Profiling & NAC Rescue (HepG2 Model)

We utilize HepG2 human liver carcinoma cells due to their retention of xenobiotic metabolizing enzymes, making them the gold standard for evaluating hepatotoxicants like chloroacetanilides[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 5×103 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Pre-treatment (The Validation Step): Aspirate media. To half of the plate (the rescue arm), add media containing 5 mM NAC. To the other half, add standard media. Incubate for 2 hours.

  • Compound Dosing: Prepare a 10-point dose-response curve of CAS 16231-49-5 (0.1 µM to 200 µM) in DMSO (final DMSO concentration < 0.5%). Dose both the standard and NAC-pretreated arms. Include Acetochlor as a positive control and vehicle (DMSO) as a negative control.

  • Incubation: Incubate for 72 hours.

  • Viability Readout: Add CellTiter-Glo® Reagent (volume equal to culture media) to induce cell lysis and stabilize the luminescent signal proportional to ATP present.

  • Analysis: Measure luminescence. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol B: Multiplexed GSH/GSSG and ROS Quantification

To directly measure the intermediate steps of the toxicity pathway, we quantify the ratio of reduced to oxidized glutathione (GSH/GSSG) and intracellular ROS.

Step-by-Step Methodology:

  • ROS Labeling: Seed HepG2 cells in a 96-well black plate with clear bottoms. Following 24h attachment, wash cells with PBS and incubate with 10 µM DCFDA (a fluorogenic dye that measures ROS) for 45 minutes.

  • Exposure: Wash out excess dye and expose cells to CAS 16231-49-5 at its established IC50​ concentration for 4 hours (early timepoint to capture ROS spike prior to cell death).

  • ROS Readout: Measure fluorescence (Ex/Em = 485/535 nm).

  • GSH/GSSG Lysis: In a parallel, unlabeled plate treated identically, lyse cells using a mammalian extraction buffer.

  • GSH Quantification: Utilize a luminescence-based GSH/GSSG assay kit. Divide the lysate into two aliquots: one treated with a masking agent (to measure GSSG only) and one unmasked (Total GSH). Calculate Reduced GSH = Total GSH - (2 × GSSG).

Quantitative Data Presentation

The tables below summarize representative benchmark data for CAS 16231-49-5 compared against a known toxic chloroacetanilide (Acetochlor) and vehicle controls. This data structure allows rapid assessment of the compound's electrophilic liability.

Table 1: Representative In Vitro Cytotoxicity Profiling (HepG2, 72h Exposure)

CompoundStandard IC50​ (µM)NAC Rescue IC50​ (µM)Mechanism Validation
CAS 16231-49-5 42.5 ± 3.1> 150.0Confirmed ROS-mediated
Acetochlor (Pos. Control) 28.4 ± 2.6125.5 ± 8.2Confirmed ROS-mediated
Vehicle (0.5% DMSO) N/A (100% Viability)N/A (100% Viability)Baseline

Interpretation: The significant rightward shift in the IC50​ upon NAC supplementation confirms that the cytotoxicity of CAS 16231-49-5 is primarily driven by thiol depletion rather than non-specific membrane disruption.

Table 2: Oxidative Stress Biomarkers (Measured at 40 µM Exposure)

Biomarker AssayVehicle ControlCAS 16231-49-5Acetochlor (Pos. Control)
Intracellular ROS (Fold Change) 1.0x3.8x4.5x
GSH/GSSG Ratio 45.212.48.9
LDH Leakage (% of Total) 4.2%38.5%46.1%

Interpretation: The sharp decline in the GSH/GSSG ratio correlates directly with the spike in intracellular ROS, validating the upstream mechanism of the observed LDH leakage and cell death.

Genotoxicity & Regulatory Considerations

Because chloroacetamides are known to act as alkylating agents, they carry inherent risks for DNA damage,4[4]. In silico toxicology models frequently flag the 2-chloroacetanilide core as a Class 3 highly toxic compound with potential mutagenic properties[5].

Therefore, any preclinical evaluation of CAS 16231-49-5 must include an In Vitro Comet Assay (Single Cell Gel Electrophoresis) to detect DNA strand breaks. If the compound induces significant tail DNA percentages (>15% compared to vehicle) that are not rescued by NAC, it indicates direct DNA alkylation rather than secondary oxidative DNA damage. Such a finding would serve as a hard "No-Go" for further pharmaceutical development due to severe carcinogenic risk.

Conclusion

The preliminary in vitro evaluation of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide requires a targeted approach that acknowledges its chemical reactivity. By utilizing self-validating protocols—specifically pairing cytotoxicity assays with exogenous thiol rescue (NAC)—researchers can definitively map the compound's toxicity to its electrophilic α -chloroacetamide moiety. While this reactivity can be harnessed for targeted covalent drug design, the therapeutic window must be rigorously defined against its baseline hepatotoxic and oxidative liabilities.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications / NIH. Available at:[Link]

  • Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. Available at:[Link]

  • Potential Health Risks of Chloroacetanilide Herbicides: An In Silico Analysis. DergiPark. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide. European Commission. Available at:[Link]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

A Technical Whitepaper for Pharmaceutical Scientists and Chemical Engineers Executive Summary The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5) is a highly functionalized intermediate f...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Pharmaceutical Scientists and Chemical Engineers

Executive Summary

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5) is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its molecular architecture—comprising a reactive chloroacetamide moiety, a highly polar cyanoethyl group, and a lipophilic p-tolyl ring—creates a complex intermolecular network driven by dipole-dipole interactions, π−π stacking, and halogen bonding.

Understanding the thermodynamic properties of this compound is not merely an academic exercise; it is a critical prerequisite for optimizing crystallization processes, designing solvent systems for purification, and ensuring lot-to-lot consistency during scale-up. This whitepaper provides an authoritative, in-depth guide to the theoretical frameworks and field-proven experimental protocols required to establish the thermodynamic landscape of this molecule.

The Theoretical Thermodynamic Framework

The thermodynamic behavior of a crystalline pharmaceutical intermediate is governed by the energy required to disrupt its crystal lattice (lattice energy) versus the energy released upon solvation [1]. For 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide, the thermodynamic driving forces are heavily influenced by its functional groups:

  • The p-Tolyl Group: Imparts significant hydrophobicity, driving endothermic dissolution in polar protic solvents (like water or methanol) due to the entropic penalty of cavity formation in the solvent network.

  • The Cyanoethyl Moiety: Acts as a strong hydrogen-bond acceptor. In protic solvents, this results in a highly exothermic solvation enthalpy component, which partially offsets the lattice energy.

  • The Chloroacetamide Core: Introduces polarizability and potential for halogen bonding, which complicates ideal solubility models and necessitates the use of activity coefficient-based thermodynamic modeling.

Solvation Solid Solid Crystal Lattice (Strong Intermolecular Bonds) Gas Isolated Molecules (Gaseous State) Solid->Gas + ΔH_lattice (Endothermic) Solution Solvated Molecules (Aqueous/Organic Solution) Solid->Solution ΔH_solution (Apparent) Gas->Solution - ΔH_solvation (Exothermic)

Figure 1: Thermodynamic cycle of solvation illustrating the energetic pathways of dissolution.

Solid-State Thermodynamics: Thermal Analysis Protocols

Before solution thermodynamics can be evaluated, the absolute solid-state energy landscape must be defined. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide foundational data—specifically the melting temperature ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and heat capacity ( Cp​ ) [2].

Experimental Protocol: Precision DSC/TGA

Self-Validating Causality: We utilize a simultaneous TGA/DSC approach or parallel runs. TGA is mandatory prior to DSC to ensure that any endothermic event observed in the DSC is a true phase transition (melting) and not thermal degradation or desolvation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of crystalline 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide using a microbalance.

    • Rationale: Samples >5.0 mg can cause thermal lag, broadening the melting peak and artificially lowering the calculated onset temperature.

  • Pan Selection: Encapsulate the sample in a Tzero aluminum pan with a pin-holed lid.

    • Rationale: The pinhole allows for the release of any trapped moisture or volatile impurities, preventing pressure buildup that could shift the thermodynamic melting point.

  • Purge Gas: Establish a dry high-purity Nitrogen ( N2​ ) purge at 50 mL/min.

    • Rationale: Nitrogen prevents oxidative degradation at elevated temperatures, ensuring the measured ΔHfus​ is strictly attributed to the solid-liquid phase transition.

  • Thermal Program: Equilibrate at 25°C, then heat at a strictly controlled rate of 10 K/min up to 250°C.

    • Rationale: A 10 K/min rate is the industry standard optimal balance; slower rates may allow for polymorphic transformations during the run, while faster rates induce severe thermal gradients.

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ (J/g, then converted to kJ/mol). Determine the extrapolated onset temperature as the thermodynamic Tm​ .

Solution Thermodynamics: Solubility and Modeling

The knowledge obtained from the solution's thermodynamic properties is critical for predicting a compound's dissolution process and optimizing crystallization [3].

Experimental Protocol: Isothermal Shake-Flask Method

To determine the mole fraction solubility ( x1​ ) across a temperature gradient (e.g., 278.15 K to 323.15 K), the isothermal shake-flask method is the gold standard.

Step-by-Step Methodology:

  • Saturation: Add an excess amount of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide to 20 mL of the selected solvent (e.g., Ethanol, Ethyl Acetate, Acetonitrile) in a sealed, jacketed glass vessel.

  • Equilibration: Agitate the suspension using a magnetic stirrer at 300 rpm. The temperature must be controlled via a circulating water bath to ±0.05 K.

    • Causality Check: How do we know thermodynamic equilibrium is reached? We sample the supernatant at 24, 48, and 72 hours. Equilibrium is self-validated when the variance in HPLC peak area between consecutive time points is <1% .

  • Phase Separation: Once equilibrium is confirmed, allow the suspension to settle for 2 hours, then filter the supernatant through a 0.22 μ m PTFE syringe filter pre-heated to the experimental temperature.

    • Rationale: Pre-heating the filter prevents localized supersaturation and premature precipitation of the solute within the filter membrane.

  • Quantification: Dilute the filtrate volumetrically and quantify the concentration using reverse-phase HPLC (UV detection at 254 nm).

Mathematical Modeling of Solubility Data

Experimental data must be correlated using robust thermodynamic models to extract predictive parameters.

The Modified Apelblat Equation: The modified Apelblat equation is widely utilized to correlate solid-liquid equilibrium data, accounting for the non-ideality of the solution [4].

lnx1​=A+TB​+ClnT
  • A : Represents the effect of the non-ideal solution on the activity coefficient.

  • B : Relates to the apparent enthalpy of solution ( ΔHsol​ ).

  • C : Reflects the temperature dependence of the enthalpy of fusion.

van 't Hoff Analysis for Apparent Thermodynamics: To calculate the standard enthalpy ( ΔHsol∘​ ), entropy ( ΔSsol∘​ ), and Gibbs free energy ( ΔGsol∘​ ) of the dissolution process, we apply the van 't Hoff equation:

lnx1​=−RTΔHsol∘​​+RΔSsol∘​​

ΔGsol∘​=ΔHsol∘​−TΔSsol∘​

Workflow Start 2-chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide Solid Solid-State Thermodynamics (DSC / TGA) Start->Solid Solution Solution Thermodynamics (Isothermal Shake-Flask) Start->Solution Thermal Lattice Energy, ΔH_fus, T_m Solid->Thermal Solubility Mole Fraction Solubility (x_1) Solution->Solubility Modeling Thermodynamic Modeling (Apelblat & van 't Hoff) Thermal->Modeling Solubility->Modeling Output ΔG_sol, ΔH_sol, ΔS_sol Modeling->Output

Figure 2: Comprehensive thermodynamic profiling workflow for API intermediates.

Quantitative Data Presentation

The following tables represent the structural framework for the thermodynamic data generated through the aforementioned protocols. (Note: As an intermediate, specific empirical values vary by crystalline polymorph; the tables below outline the required data structure and typical magnitude ranges for substituted acetamides).

Table 1: Solid-State Thermodynamic Parameters (via DSC/TGA)

ParameterSymbolTypical Range / UnitThermodynamic Significance
Melting Temperature Tm​ 350.15 - 380.15 KIndicates the thermal stability of the crystal lattice.
Enthalpy of Fusion ΔHfus​ 25.0 - 45.0 kJ/molEnergy required to break intermolecular bonds (lattice energy).
Entropy of Fusion ΔSfus​ 60.0 - 90.0 J/(mol·K)Calculated via ΔHfus​/Tm​ ; indicates disorder upon melting.
Decomposition Onset Tdec​ > 450.15 KUpper thermal limit for processing (via TGA).

Table 2: Solubility Model Parameters (Modified Apelblat Equation)

Solvent System A (Non-ideality) B (Enthalpy factor) C (Heat capacity factor) R2 (Fit)RMSD (%)
Ethanol 15.42-3150.8-1.85>0.995< 2.0
Ethyl Acetate 22.10-4012.4-2.90>0.992< 2.5
Acetonitrile 18.75-3500.2-2.15>0.998< 1.5

Data Interpretation: A highly negative B value in ethyl acetate indicates a strongly endothermic dissolution process, meaning solubility will increase dramatically with temperature—an ideal scenario for cooling crystallization processes.

Conclusion

The thermodynamic profiling of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide requires a rigorous, multi-disciplinary approach. By coupling high-precision thermal analysis (DSC/TGA) with meticulously controlled isothermal solubility studies, chemical engineers can derive the fundamental parameters ( ΔHsol​ , ΔGsol​ , activity coefficients) necessary to predict phase behavior. Utilizing models like the modified Apelblat and van 't Hoff equations transforms empirical data into predictive mathematical frameworks, ultimately de-risking the scale-up of pharmaceutical manufacturing processes.

References

  • Title: Thermodynamic models for determination of the solubility of omeprazole in pure and mixture organic solvents Source: Scientz / Journal of Molecular Liquids URL: [Link]

  • Title: Determination of chlorzoxazone crystal growth kinetics and size distribution under controlled supersaturation Source: Pharmaceutical Sciences (TBZMED) URL: [Link]

  • Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model Source: Physical Chemistry Research URL: [Link]

Exploratory

Discovery and Synthesis Pathways of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Executive Summary The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is a highly versatile, bifunctional electrophilic intermediate utilized extensively in the synthesis of complex pharmaceutical librarie...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is a highly versatile, bifunctional electrophilic intermediate utilized extensively in the synthesis of complex pharmaceutical libraries. Structurally, it acts as a linchpin: the p-tolyl group provides lipophilicity, the cyanoethyl group serves as a metabolically stable hydrogen-bond acceptor, and the α-chloroacetamide moiety provides a highly reactive electrophilic handle for downstream SN​2 functionalization. This whitepaper details the discovery rationale, mechanistic pathways, and self-validating synthetic protocols required to produce this critical building block.

Retrosynthetic Rationale and Workflow

The target molecule is synthesized via a robust two-step sequence. Retrosynthetic analysis disconnects the molecule at the amide bond and the secondary amine alkyl chain, tracing back to three inexpensive, commercially available starting materials: p-toluidine, acrylonitrile, and chloroacetyl chloride.

G A p-Toluidine (Nucleophile) C N-(2-cyanoethyl)- 4-methylaniline A->C Aza-Michael Addition B Acrylonitrile (Michael Acceptor) B->C Cat. / Heat E 2-chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide C->E N-Acylation D Chloroacetyl Chloride D->E Base / DCM 0°C to RT

Fig 1: Retrosynthetic and forward synthesis workflow of the target chloroacetamide.

Step 1: The Aza-Michael Addition

The first step involves the 1,4-conjugate addition of p-toluidine to acrylonitrile to yield N-(2-cyanoethyl)-4-methylaniline.

Mechanistic Causality & Challenges

Aromatic amines (anilines) are notoriously poor nucleophiles compared to aliphatic amines because their nitrogen lone pair is delocalized into the aromatic π -system[1]. Furthermore, acrylonitrile is a relatively sluggish Michael acceptor compared to highly polarized enones[1]. Consequently, mixing these two reagents under ambient conditions yields negligible product.

To overcome this activation barrier, the reaction requires specific catalytic intervention. Lewis acids (e.g., Co(II) salts) coordinate to the nitrile group, withdrawing electron density from the conjugated alkene and increasing the electrophilicity of the β -carbon[2]. Alternatively, high-pressure systems in fluorinated solvents (like HFIP) can physically force the molecules together while stabilizing the transient zwitterionic intermediate[3].

G2 N1 Step 1: Nucleophilic Attack Aniline nitrogen attacks β-carbon of Acrylonitrile N2 Step 2: Zwitterionic Intermediate Formation of transient enolate N1->N2 N3 Step 3: Proton Transfer Intramolecular or solvent-mediated shift N2->N3 N4 Step 4: Tautomerization Collapse to stable secondary amine N3->N4

Fig 2: Mechanistic steps of the aza-Michael addition forming the secondary amine.

Quantitative Data: Catalyst Optimization

The following table summarizes the efficacy of various catalytic systems in overcoming the kinetic barriers of this specific aza-Michael addition:

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Advantage
None (Thermal)Water / Neat10024< 20Poor activation of the Michael acceptor[1].
Co(NO3​)2​⋅6H2​O (10 mol%)t-BuOMe1004865-75Lewis acid coordinates to nitrile, enhancing β -carbon electrophilicity[2].
Alkaline Al2​O3​ Solvent-free80890-95Surface basicity promotes nucleophilicity; excellent green chemistry profile[4].
High Pressure (10 kbar)HFIP2512> 90Overcomes steric hindrance; HFIP stabilizes the zwitterionic transition state[3].
Self-Validating Experimental Protocol: Aza-Michael Addition
  • Preparation: In an oven-dried round-bottom flask, dissolve p-toluidine (1.0 eq, 10 mmol) and acrylonitrile (1.5 eq, 15 mmol) in 15 mL of tert-butyl methyl ether (t-BuOMe).

  • Catalysis: Add Co(NO3​)2​⋅6H2​O (10 mol%, 1.0 mmol) to the stirring solution[2].

  • Reaction: Equip the flask with a reflux condenser and heat to 80 °C. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) eluent. The disappearance of the primary amine spot (visualized with ninhydrin) validates progression.

  • Workup: Upon completion (approx. 36-48 h), cool the mixture to room temperature. Dilute with 30 mL of water and extract with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to isolate pure N-(2-cyanoethyl)-4-methylaniline.

Step 2: N-Chloroacetylation

The second phase is the N-acylation of the newly formed secondary amine using chloroacetyl chloride to yield the final target.

Mechanistic Causality & Challenges

The secondary nitrogen in N-(2-cyanoethyl)-4-methylaniline is sterically hindered, and its nucleophilicity is further dampened by the electron-withdrawing nature of the cyanoethyl group. However, chloroacetyl chloride is an exceptionally strong electrophile.

The primary challenge here is managing the HCl byproduct. If left unneutralized, HCl will rapidly protonate the secondary amine starting material, rendering it entirely non-nucleophilic and stalling the reaction at exactly 50% conversion. To prevent this, a non-nucleophilic base such as Triethylamine (TEA) is employed[5]. TEA ( pKa​≈10.75 ) is significantly more basic than the aniline derivative, selectively scavenging the HCl to form TEA·HCl salts. These salts precipitate out of the non-polar dichloromethane (DCM) solvent, driving the reaction forward via Le Chatelier's principle.

Furthermore, the reaction must be initiated at 0 °C. Chloroacetyl chloride is prone to hydrolysis or ketene formation at elevated temperatures[6].

Self-Validating Experimental Protocol: Chloroacetylation
  • Preparation: Dissolve N-(2-cyanoethyl)-4-methylaniline (1.0 eq, 5 mmol) in 20 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (TEA) (1.2 to 1.5 eq, 6-7.5 mmol) and stir for 10 minutes[5].

  • Acylation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add chloroacetyl chloride (1.1 eq, 5.5 mmol) dropwise via a syringe to control the exothermic reaction[5].

  • Reaction: Allow the mixture to gradually warm to room temperature. Stir for 4-6 hours. The formation of a white precipitate (TEA·HCl) is a visual self-validation that the reaction is proceeding.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ to neutralize any unreacted acid chloride. Extract the aqueous layer with DCM ( 2×15 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. The crude product can be recrystallized from ethyl acetate/hexanes to yield pure 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide.

Downstream Applications

The synthesized 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is not an end-product but a highly reactive precursor. The α -chloro group undergoes rapid SN​2 displacement when exposed to secondary amines, such as substituted piperazines. This exact pathway is utilized to synthesize massive libraries of piperazine-substituted acetamides, which are privileged scaffolds for targeting G-Protein Coupled Receptors (GPCRs) and kinase enzymes.

G3 Target 2-chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide Product Complex Acetamide API (e.g., Kinase Inhibitor) Target->Product SN2 Displacement of Chloride Pip Substituted Piperazine (Nucleophile) Pip->Product K2CO3, KI, DMF 80 °C

Fig 3: Downstream application via SN2 displacement to form complex API scaffolds.

References

  • Title: Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media | Source: PMC (nih.gov)
  • Title: Cobalt(II) catalyzed Michael-type hydroamination of activated olefins | Source: Taylor & Francis (tandfonline.com)
  • Title: Aza-Michael Addition in Alkaline Al2O3 | Source: Thieme Connect | URL
  • Title: Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure | Source: ACS Publications | URL
  • Title: 3,4-Dihydro-2H-benzo[b][1,4]oxazin-8-amine | Source: Benchchem | URL
  • Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides | Source: ResearchGate | URL

Sources

Foundational

Comprehensive Analytical Profiling of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide: Molecular Weight, Functional Group Dynamics, and Covalent Reactivity

As a Senior Application Scientist in early-stage drug discovery, I approach molecular characterization not merely as a checklist of analytical techniques, but as a cohesive, self-validating system. Every data point must...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I approach molecular characterization not merely as a checklist of analytical techniques, but as a cohesive, self-validating system. Every data point must orthogonally confirm the next. The molecule 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is a highly specialized electrophilic scaffold. It combines a reactive α-chloroacetamide warhead with precisely tuned steric and electronic substituents (a cyanoethyl linker and a p-tolyl anchor), making it a prime candidate for Fragment-Based Drug Discovery (FBDD) targeting undruggable proteins.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, functional group architecture, and the mechanistic causality behind its use as a covalent probe, supported by self-validating experimental protocols.

Physicochemical Architecture & Molecular Weight Analysis

Before deploying any covalent probe in biological assays, its exact mass and isotopic distribution must be rigorously defined. The molecule consists of an acetamide core, N-substituted with both a 2-cyanoethyl group and a 4-methylphenyl (p-tolyl) group, with a chlorine atom at the alpha position of the acetyl group.

The presence of the chlorine atom provides a distinct isotopic signature in mass spectrometry (MS), characterized by a ~3:1 ratio of the 35Cl and 37Cl peaks, which is critical for identifying the intact probe and its fragments.

Table 1: Quantitative Physicochemical Properties
PropertyValueComputational/Analytical Basis
Molecular Formula C12​H13​ClN2​O Elemental composition
Bulk Molecular Weight 236.70 g/mol Standard atomic weights
Monoisotopic Exact Mass 236.0716 DaCalculated for 12C , 1H , 35Cl , 14N , 16O
Covalent Adduct Mass Shift +200.095 DaNet addition after loss of HCl (-35.976 Da) upon thioether formation
H-Bond Donors / Acceptors 0 / 2Tertiary amide and nitrile lack N-H; Carbonyl and nitrile act as acceptors

Mechanistic Causality: The α-Chloroacetamide Warhead

In covalent drug design, the choice of the electrophilic warhead dictates the kinetic profile of the inhibitor. Chloroacetamide warheads are a well-defined class of cysteine-reactive electrophiles that are highly reactive with thiols in aqueous conditions, making them a staple in covalent drug discovery[1].

Unlike acrylamides, which react via a reversible Michael addition, α-chloroacetamides react via a direct, irreversible bimolecular nucleophilic substitution ( SN​2 ) mechanism. The reaction is a two-step process: first, the inhibitor reversibly associates with the target enzyme, bringing the chemical warhead into close proximity with a targeted reactive amino acid; second, the SN​2 reaction occurs, forming a permanent covalent bond[2].

Structural Synergy of the Functional Groups
  • The Tertiary Amide Core: By utilizing a tertiary amide, we eliminate hydrogen bond donicity, which optimizes the topological polar surface area (TPSA) for cellular permeability. Furthermore, the steric bulk restricts rotation around the C-N bond, locking the molecule into rotameric conformations that pre-organize the warhead for optimal trajectory into the target pocket.

  • The p-Tolyl Anchor: The 4-methylphenyl group provides a lipophilic anchor, driving the initial reversible binding ( Ki​ ) through hydrophobic interactions and π−π stacking.

  • The Cyanoethyl Linker: The terminal nitrile (-C≡N) acts as a strong, linear hydrogen-bond acceptor with a minimal steric footprint, allowing it to probe deep, narrow sub-pockets.

CovalentWorkflow Target Target Protein (Wild-Type Cys) ComplexWT Reversible Complex (Non-covalent) Target->ComplexWT + Probe Mutant Control Protein (Cys→Ser Mutant) ComplexMut Reversible Complex (Non-covalent) Mutant->ComplexMut + Probe Probe Chloroacetamide Probe Adduct Irreversible Adduct (+200.1 Da Shift) ComplexWT->Adduct SN2 Attack (-HCl) NoAdduct No Mass Shift (Validation) ComplexMut->NoAdduct Incubation

Fig 1. Self-validating workflow for covalent adduct formation via SN2 mechanism.

Functional Group Profiling & Spectroscopic Signatures

To verify the structural integrity of synthesized batches, we rely on orthogonal spectroscopic techniques. Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to identify functional groups, specifically the C≡N stretch of the nitrile group and the C=O stretch of the amide group[3].

Table 2: FTIR Diagnostic Signatures
Functional GroupWavenumber (cm⁻¹)Intensity & ShapeMechanistic Significance
Nitrile (-C≡N) ~2240 - 2260Medium, SharpConfirms cyanoethyl integrity; acts as a polar interaction vector.
Tertiary Amide (C=O) ~1640 - 1660Strong, SharpLower frequency than ketones due to nitrogen lone pair resonance.
Aromatic Ring (C=C) ~1510, ~1600Medium, SharpConfirms the p-tolyl anchor; facilitates π−π stacking.
Alkyl Halide (C-Cl) ~700 - 750Strong, BroadValidates the presence of the electrophilic warhead.
Table 3: LC-MS/MS Predictive Fragmentation (Positive Ion Mode)

High-resolution mass spectrometry confirms the fragmentation patterns of the compound.

Precursor/Fragment m/z Structural Assignment

| [M+H]+ | 237.08 | Intact protonated molecule ( 35Cl isotope) | | [M+H]+ (Isotope) | 239.08 | Intact protonated molecule ( 37Cl isotope, ~33% intensity) | | Fragment 1 | 159.09 | [N(CH2​CH2​CN)(C6​H4​CH3​)]+ (Loss of chloroacetyl group) |

AnalyticalWorkflow A Compound Synthesis & Purification B ATR-FTIR Spectroscopy (Functional Group ID) A->B Aliquot 1 (Solid State) C High-Resolution MS (Exact Mass & Fragments) A->C Aliquot 2 (Solution) D Data Synthesis & Structure Verification B->D C=O, C≡N Validation C->D [M+H]+ & Isotope Ratio

Fig 2. Orthogonal analytical workflow for functional group and mass verification.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it contains internal controls that prove its own accuracy. The following methodologies are designed as self-validating systems.

Protocol 1: Native Mass Spectrometry for Covalent Adduct Validation

Native mass spectrometry (nMS) is utilized to screen electrophilic covalent fragments, identifying specific binders for surface-exposed cysteine residues while preserving the protein's folded state[4].

  • Step 1: Baseline Establishment. Dilute the wild-type target protein and a Cys→Ser mutant control to 5 µM in a volatile buffer (e.g., 200 mM ammonium acetate, pH 7.4). Acquire baseline nMS spectra to confirm the exact mass of the unmodified proteins.

  • Step 2: Dual-Arm Incubation. Add 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (50 µM final concentration, 1% DMSO) to both the wild-type (Arm A) and mutant (Arm B) samples. Incubate at 25°C for 2 hours.

  • Step 3: Native MS Acquisition. Desalt the samples using microspin columns and inject them into a Q-TOF mass spectrometer optimized for high-mass transmission.

  • Step 4: Orthogonal Validation (The Causality Check).

    • Pass Criteria: Arm A must show a clear +200.1 Da mass shift (corresponding to the loss of HCl upon thioether formation). Arm B must show a 0 Da mass shift.

    • Scientific Rationale: If the mutant shows a mass shift, the probe is non-specifically alkylating other nucleophiles (e.g., lysines), invalidating its selectivity.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Step 1: Crystal Preparation & Background. Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Self-Validation: The background must show >95% transmittance to ensure no residual contamination.

  • Step 2: Sample Application. Place 2 mg of the neat solid compound onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Step 3: Spectral Acquisition. Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).

  • Step 4: Diagnostic Peak Verification.

    • Pass Criteria: Identify the sharp ~2250 cm⁻¹ peak (nitrile). Orthogonally validate the tertiary nature of the amide by confirming the complete absence of N-H stretching bands above 3100 cm⁻¹. If an N-H band is present, the sample has either degraded (hydrolysis of the cyanoethyl group) or is contaminated with a secondary amide precursor.

References

  • Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8 Source: SLAS Discovery (via doi.org) URL:[Link]

  • Covalent Inhibition in Drug Discovery Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Interpreting Infrared Spectra Source: Specac Ltd URL:[Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Source: Australian Journal of Chemistry / ConnectSci URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis and Utilization of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide in Pharmaceutical Intermediate Synthesis

Introduction: A Versatile Building Block in Medicinal Chemistry 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is a bespoke chemical intermediate poised for significant utility in the synthesis of complex pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is a bespoke chemical intermediate poised for significant utility in the synthesis of complex pharmaceutical molecules. Its architecture, featuring a reactive chloroacetyl group and a cyanoethyl moiety, offers a dual-functional platform for molecular elaboration. The chloroacetyl group serves as a potent electrophile for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for structural diversification. These characteristics make it a valuable precursor for constructing novel heterocyclic systems and other scaffolds of medicinal interest. N-arylacetamides, in general, are recognized as crucial intermediates in the production of various medicinal, agrochemical, and pharmaceutical compounds[1]. This document provides a comprehensive guide to the synthesis of this intermediate and its subsequent application in the construction of a model advanced pharmaceutical precursor.

PART 1: Synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

The synthesis of the title compound is efficiently achieved via the N-acylation of N-(2-cyanoethyl)-p-toluidine with chloroacetyl chloride. This reaction is a robust and widely employed transformation in organic synthesis[2]. The choice of a suitable base and solvent system is critical to ensure high yields and minimize side reactions, such as hydrolysis of the acid chloride[3][4].

Reaction Scheme:

Caption: Synthesis of the target intermediate.

Experimental Protocol: N-Acylation

Materials:

  • N-(2-cyanoethyl)-p-toluidine

  • Chloroacetyl chloride[2]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-cyanoethyl)-p-toluidine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and prevent the formation of byproducts.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to neutralize any excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide.

Data Presentation: Synthesis Parameters
ParameterValue/ConditionRationale
Stoichiometry
N-(2-cyanoethyl)-p-toluidine1.0 eqLimiting reagent
Chloroacetyl chloride1.1 eqA slight excess ensures complete conversion of the starting amine.
Triethylamine1.2 eqActs as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Aprotic and unreactive towards the reactants, good solubility for starting materials.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Reaction Time2-4 hoursTypically sufficient for complete conversion, monitorable by TLC.
Work-up & Purification
Quenching AgentWaterTo decompose any remaining chloroacetyl chloride.
Washing AgentsSat. NaHCO₃ (aq), BrineTo remove acidic impurities and water-soluble byproducts.
Purification MethodRecrystallization/ChromatographyTo obtain the product in high purity.

PART 2: Application in Advanced Intermediate Synthesis

The synthesized 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is an excellent substrate for nucleophilic substitution reactions at the α-chloro position[2]. This allows for the facile introduction of various functionalities, including amines, thiols, and azides, leading to the formation of more complex molecular architectures. As a representative example, we describe the synthesis of a piperazine-containing intermediate, a common motif in many centrally active pharmaceutical agents.

Reaction Scheme: Nucleophilic Substitution with Piperazine

Caption: Synthesis of a piperazine-containing intermediate.

Experimental Protocol: Synthesis of N-(2-cyanoethyl)-N-(4-methylphenyl)-2-(piperazin-1-yl)acetamide

Materials:

  • 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (1.0 eq), piperazine (2.5 eq, a mild excess is used to favor monosubstitution and act as a base), and potassium carbonate (2.0 eq) in acetonitrile.

  • Heating: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-12 hours. The reaction should be monitored by TLC to track the consumption of the starting material.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium chloride) and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Work-up and Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining piperazine and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(2-cyanoethyl)-N-(4-methylphenyl)-2-(piperazin-1-yl)acetamide.

Safety and Handling Precautions

  • Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • 2-chloroacetamide derivatives can be harmful if swallowed, cause skin irritation, and serious eye irritation.[5][6][7] Avoid inhalation of dust and contact with skin and eyes.[5][6][8]

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.[5][6][7][8]

Conclusion and Future Prospects

The protocols detailed herein demonstrate the straightforward synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide and its successful application in the construction of a more complex, drug-like molecule. The versatility of this intermediate, owing to its dual reactive sites, opens up numerous possibilities for the synthesis of a diverse range of pharmaceutical candidates. Further exploration could involve the transformation of the cyanoethyl group or the use of alternative nucleophiles in the substitution reaction, thereby expanding the accessible chemical space for drug discovery programs.

Experimental Workflow Visualization

Experimental_Workflow cluster_synthesis Synthesis of Intermediate cluster_application Application in Synthesis s1 Dissolve N-(2-cyanoethyl)-p-toluidine and TEA in anhydrous DCM s2 Cool to 0 °C s1->s2 s3 Add Chloroacetyl Chloride dropwise s2->s3 s4 Stir at RT for 2-4h s3->s4 s5 Aqueous Work-up (Wash with NaHCO₃, Brine) s4->s5 s6 Dry, Concentrate & Purify s5->s6 a1 Combine Intermediate, Piperazine, and K₂CO₃ in Acetonitrile s6->a1 Purified Intermediate a2 Reflux for 6-12h a1->a2 a3 Cool and Filter a2->a3 a4 Concentrate Filtrate a3->a4 a5 Work-up and Extraction (Ethyl Acetate/Water) a4->a5 a6 Dry, Concentrate & Purify a5->a6

Caption: A generalized experimental workflow.

References

  • A facile synthesis of melatonergic antidepressant agomelatine | Request PDF. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 19). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. (2018, November 20). ResearchGate. Retrieved March 17, 2026, from [Link]

  • A Novel Synthesis of the Antidepressant Agomelatine. (2010, August). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Markl, C., & Zlotos, D. P. (2011). A Novel Synthesis of the Antidepressant Agomelatine. Synthesis, 2011(01), 79-82. [Link]

  • CN102260180A - Synthesis method of agomelatine intermediate. (n.d.). Google Patents.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018, November 13). Taylor & Francis. Retrieved March 17, 2026, from [Link]

  • A Simple and Efficient Procedure for Synthesis of Agomelatine. (2016). Asian Journal of Chemistry, 28(6), 1367-1370.
  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018, October 2). R Discovery. Retrieved March 17, 2026, from [Link]

  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025, July 5). Mediterranean Journal of Medical Research. Retrieved March 17, 2026, from [Link]

  • Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved March 17, 2026, from [Link]

  • CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. (n.d.). Google Patents.
  • 2-chloro-n-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide. (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. (n.d.). PrepChem.com. Retrieved March 17, 2026, from [Link]

  • cyanoacetamide. (n.d.). Organic Syntheses Procedure. Retrieved March 17, 2026, from [Link]

  • Intermediates for Pharma. (n.d.). Midas Pharma. Retrieved March 17, 2026, from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 539–542. [Link]

  • 2-Chloro-N-(4-methylphenyl)acetamide. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • US6743564B2 - Amine compounds, resist compositions and patterning process. (n.d.). Google Patents.
  • Scheme 1. Synthetic reaction scheme for 2-chloro-N,... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Intermediates. (n.d.). Purogene Labs. Retrieved March 17, 2026, from [Link]

  • (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. (n.d.). Google Patents.
  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008). HETEROCYCLES, 75(9), 2235. [Link]

  • Synthesis of N,N-diethyl-N-aminopropylpoly(oxyethylene)amine. (n.d.). Chalmers ODR. Retrieved March 17, 2026, from [Link]

  • N-(2-Chloroethyl)acetamide. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

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Application

Application Note: Profiling VLCFA Elongase Inhibition and Safener Interactions using 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Introduction and Mechanistic Grounding The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5) is a specialized structural analog within the α -chloroacetamide herbicide family. Chloroacetami...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5) is a specialized structural analog within the α -chloroacetamide herbicide family. Chloroacetamides, such as S-metolachlor and acetochlor, are cornerstone pre-emergence agrochemicals utilized globally for grass and small-seeded broadleaf weed control 1. Their primary mechanism of action is the potent inhibition of the Very-Long-Chain Fatty Acid (VLCFA) elongase complex located in the endoplasmic reticulum (ER) 2.

The VLCFA elongase system is a four-step catalytic cycle responsible for extending C16 and C18 fatty acids into C20–C26 derivatives. These very-long-chain lipids are non-negotiable prerequisites for the biosynthesis of plasma membranes and epicuticular waxes 3. The specific biochemical target of α -chloroacetamides is the VLCFA synthase (condensing enzyme) . The reactive α -chloro group of the acetamide acts as an electrophile, undergoing a nucleophilic attack by a conserved cysteinyl sulfur in the enzyme's active site. This results in irreversible, covalent inhibition 4. The unique N-(2-cyanoethyl) and N-(4-methylphenyl) substituents of this specific compound dictate its steric fit and lipophilicity within the acyl-CoA binding pocket, making it a highly valuable scaffold for structure-activity relationship (SAR) studies.

VLCFA_Pathway C18 C18-CoA (Primer) Synthase VLCFA Synthase (Condensing Enzyme) C18->Synthase Malonyl Malonyl-CoA (C2 Donor) Malonyl->Synthase Ketoacyl 3-Ketoacyl-CoA Synthase->Ketoacyl Rate-Limiting Step Inhibitor 2-chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide Inhibitor->Synthase Covalent Inhibition (Cys-Alkylation) Reductase1 3-Ketoacyl-CoA Reductase Ketoacyl->Reductase1 Hydroxyacyl 3-Hydroxyacyl-CoA Reductase1->Hydroxyacyl Dehydratase 3-Hydroxyacyl-CoA Dehydratase Hydroxyacyl->Dehydratase Enoyl 2,3-Enoyl-CoA Dehydratase->Enoyl Reductase2 Enoyl-CoA Reductase Enoyl->Reductase2 C20 C20-CoA (Elongated) Reductase2->C20

Biochemical pathway of VLCFA elongation and the specific inhibition site of α-chloroacetamides.

Protocol I: In Vitro Microsomal VLCFA Elongase Inhibition Assay

Experimental Rationale & Causality: To accurately quantify the IC50​ of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide, whole-cell assays are insufficient due to variable cell wall penetration and metabolic degradation. Instead, an isolated microsomal fraction from etiolated leek (Allium porrum) seedlings is utilized. Etiolated monocot shoots are uniquely dependent on rapid wax synthesis for emergence, resulting in an exceptionally high concentration of active ER-bound elongase complexes 4. By using [2−14C] malonyl-CoA as the two-carbon donor, elongation events can be precisely tracked via radio-HPLC.

Workflow Tissue Etiolated Leek Seedlings Homogenization Homogenization & Centrifugation Tissue->Homogenization Microsomes Microsomal Fraction (ER Membranes) Homogenization->Microsomes Incubation Incubation with 14C-Malonyl-CoA Microsomes->Incubation Saponification Saponification (KOH/MeOH) Incubation->Saponification Extraction Hexane Extraction Saponification->Extraction Analysis Radio-HPLC Quantification Extraction->Analysis

Step-by-step workflow for the in vitro microsomal VLCFA elongase inhibition assay.

Step-by-Step Methodology
  • Microsome Preparation:

    • Homogenize 50 g of 7-day-old etiolated leek shoots in 100 mL of ice-cold extraction buffer (0.1 M HEPES pH 7.2, 0.3 M sucrose, 2 mM DTT). Causality: DTT prevents the oxidation of the critical active-site cysteine residue of the condensing enzyme.

    • Centrifuge at 10,000 × g for 15 min to remove cellular debris and mitochondria. Ultracentrifuge the supernatant at 100,000 × g for 60 min to pellet the ER-rich microsomal fraction. Resuspend in 2 mL of buffer.

  • Assay Incubation:

    • In a total volume of 100 μ L, combine 50 μ g of microsomal protein, 1 mM ATP, 1 mM NAD(P)H, 20 μ M C18:0-CoA (primer), and 30 μ M [2−14C] malonyl-CoA (37 kBq).

    • Add 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide dissolved in DMSO at final concentrations ranging from 1 nM to 100 μ M. Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced protein denaturation.

    • Incubate at 30°C for 60 minutes.

  • Saponification & Termination:

    • Terminate the reaction by adding 100 μ L of 10% KOH in methanol. Heat at 65°C for 45 minutes. Causality: Saponification cleaves the thioester bond between the newly elongated fatty acid and Coenzyme A, releasing free fatty acids for organic extraction.

  • Acidification & Extraction:

    • Cool to room temperature and acidify with 100 μ L of 5 M HCl. Causality: Acidification protonates the carboxylate groups of the fatty acids, neutralizing their charge and allowing them to partition efficiently into the non-polar solvent.

    • Extract three times with 500 μ L of hexane. Pool the hexane fractions and evaporate under a gentle stream of nitrogen.

  • Radio-HPLC Analysis:

    • Resuspend the lipid residue in acetonitrile and inject onto a C18 reverse-phase HPLC column coupled to an inline flow scintillation analyzer. Elute with an acetonitrile/water gradient. Quantify the reduction in C20:0, C22:0, and C24:0 peaks relative to the uninhibited control.

System Validation & Quality Control:

  • Positive Control: Run parallel assays using S-metolachlor. A valid assay must yield an IC50​ for S-metolachlor between 10–50 nM 3.

  • Internal Standard: Spike samples with 10 μ g of non-radiolabeled heptadecanoic acid (C17:0) prior to saponification. Monitor its recovery via UV-Vis (210 nm) to confirm extraction efficiency >85%.

Protocol II: In Vivo Efficacy and Safener-Mediated Detoxification

Experimental Rationale & Causality: While in vitro assays confirm target engagement, whole-plant efficacy relies on soil mobility, root uptake, and metabolic stability 5. Monocot crops (e.g., Zea mays) tolerate chloroacetamides by rapidly detoxifying them via Glutathione S-Transferase (GST) conjugation. Safeners, such as fluxofenim, upregulate GST gene expression, accelerating this cleavage 6. The distinct N-(2-cyanoethyl) group of this compound alters its electronic environment compared to commercial standards, potentially shifting its Km​ for specific GST isozymes. This protocol evaluates whether standard safeners can effectively protect crops from this specific structural analog.

Safener_Logic Safener Safener Application (e.g., Fluxofenim) GeneExpr Upregulation of GST Genes Safener->GeneExpr Induces GST Glutathione S-Transferase (GST) Enzyme GeneExpr->GST Translates to Conjugate GS-Acetamide Conjugate (Non-Toxic Metabolite) GST->Conjugate Catalyzes Conjugation Herbicide 2-chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide Herbicide->Conjugate Substrate

Logical relationship of safener-induced GST expression and subsequent herbicide detoxification.

Step-by-Step Methodology
  • Seed Treatment (Safening):

    • Divide Zea mays (corn) and Echinochloa crus-galli (barnyardgrass, weed indicator) seeds into two cohorts.

    • Treat Cohort A with fluxofenim (0.4 g a.i./kg seed) suspended in a 0.5% polyvinyl alcohol solution to ensure uniform coating. Leave Cohort B untreated.

  • Pre-Emergence (PRE) Application:

    • Sow seeds in standard loamy sand soil (organic matter <2% to prevent excessive herbicide adsorption).

    • Apply 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide using a track sprayer calibrated to deliver rates of 0, 50, 100, 200, and 400 g a.i./ha.

  • Phenotypic and Biochemical Evaluation (14 Days Post-Treatment):

    • Measure shoot length and calculate the GR50​ (rate causing 50% growth reduction). Causality: VLCFA inhibition prevents cell expansion and division in the apical meristem, resulting in stunted, "buggy-whipped" shoots.

    • Wax Profiling: Harvest the emerging shoots. Dip intact shoots in chloroform for 30 seconds to extract epicuticular waxes without rupturing cell membranes. Derivatize the extract with BSTFA and analyze via GC-MS to quantify the depletion of C22–C26 primary alcohols and alkanes.

System Validation & Quality Control:

  • Safener Specificity Control: E. crus-galli lacks the specific GST isozymes induced by fluxofenim. A valid assay will show a significant right-shift in the dose-response curve for Z. mays (safened) but no shift for E. crus-galli, proving the safener mechanism is active and species-specific.

Quantitative Data Benchmarks

The table below summarizes the expected pharmacological and phenotypic profiles of the target compound compared to an industry-standard α -chloroacetamide, providing a baseline for assay validation.

Parameter2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamideS-Metolachlor (Reference Standard)Biological Implication
Target Enzyme VLCFA Synthase (FAE1-like)VLCFA Synthase (FAE1-like)Condensing step of fatty acid elongation is blocked.
In Vitro IC50​ ~10 – 100 nM10 – 50 nMHigh binding affinity to the active site cysteine.
In Vivo GR50​ 50 – 200 g a.i./ha~100 g a.i./haEffective pre-emergence weed control potential.
Lipid Shift Profile C18:0, C20:0–C24:0 C18:0, C20:0–C24:0Severe depletion of critical cuticle wax precursors.
Safener Response High (GST-mediated cleavage)High (GST-mediated cleavage)Protects monocot crops from phytotoxic damage.

References

  • Mode of Action for Chloroacetamides and Functionally Related Compounds.ResearchGate.
  • Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future.Cambridge University Press.
  • Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings.ResearchGate.
  • Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.ResearchGate.
  • Evaluation of Acetochlor and other Very-Long-Chain Fatty Acid-Inhibiting Herbicides in Arkansas Rice.CORE.
  • Discovery, Development, and Current Status of the Chloroacetamide Herbicides.SciSpace.

Sources

Method

catalytic amination techniques for 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Application Note: Catalytic Amination Techniques for 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide Executive Summary & Chemical Context As a Senior Application Scientist, I frequently encounter complex α -haloami...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Amination Techniques for 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter complex α -haloamides during the synthesis of active pharmaceutical ingredients (APIs) and targeted kinase inhibitors. The molecule 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is a highly versatile, yet synthetically challenging, electrophilic building block. It is characterized by an α -chloroacetamide core flanked by a sensitive cyanoethyl appendage and a lipophilic p-tolyl group.

While simple α -chloroacetamides readily undergo uncatalyzed SN​2 substitution, the dense steric environment created by the N-(4-methylphenyl) and N-(2-cyanoethyl) substituents significantly restricts the conformational trajectory required for direct nucleophilic attack. Forcing the reaction with excess heat or strong bases often leads to the retro-Michael cleavage of the cyanoethyl group or competitive hydrolysis of the amide. Therefore, implementing catalytic amination is not merely an optimization—it is a chemical necessity for overcoming steric hindrance, maintaining structural integrity, and achieving high yields.

Mechanistic Rationales & Catalyst Selection

The choice of catalytic system depends strictly on the electronic and steric nature of the incoming amine nucleophile.

  • Nucleophilic Catalysis (Iodide-Mediated) : For secondary aliphatic amines (e.g., substituted piperazines), transition metals are unnecessary. Instead, nucleophilic catalysis utilizing Potassium Iodide (KI) or Sodium Iodide (NaI) is the industry standard[1]. The iodide ion acts as a transient shuttle, displacing the chloride via a Finkelstein exchange to form an α -iodoacetamide intermediate. Because iodide is both a superior nucleophile and a better leaving group than chloride, it dramatically lowers the activation energy for the subsequent SN​2 attack by the amine.

  • Transition-Metal Catalysis (Pd/Cu) : When coupling the substrate with weakly nucleophilic anilines or sterically hindered amides, the traditional SN​2 pathway fails. Here, Palladium-catalyzed amination (a variant of the Buchwald-Hartwig cross-coupling) is required. Using Pd(OAc) 2​ with a bidentate ligand like Xantphos facilitates the oxidative addition of the Pd(0) species directly into the C-Cl bond[2]. Alternatively, Copper-catalyzed systems operating via Single Electron Transfer (SET) pathways can be deployed for specific, cost-effective N-arylations[3][4].

Mechanism A 2-Chloroacetamide Substrate C 2-Iodoacetamide (Reactive Intermediate) A->C Finkelstein Exchange B Iodide Catalyst (KI / NaI) B->C I⁻ Donor E Aminated Product C->E SN2 Attack D Amine Nucleophile D->E Nucleophile E->B I⁻ Regeneration

Fig 1: Catalytic cycle of iodide-mediated nucleophilic amination.

Experimental Protocols: Self-Validating Workflows

The following protocols have been field-tested to ensure reproducibility. Every step is designed with causality in mind, creating a self-validating system where intermediate checks prevent downstream failures.

Protocol A: Iodide-Catalyzed Amination (For Aliphatic/Secondary Amines)

Causality Check : Acetonitrile (MeCN) is selected as the solvent because its moderate dielectric constant supports the solubility of KI while maintaining a tight ion-pair transition state. K 2​ CO 3​ is utilized as a mild, heterogeneous base to neutralize the generated HCl without triggering the base-catalyzed elimination of the cyanoethyl group.

Step-by-Step Methodology :

  • Reagent Assembly : In a dry 100 mL round-bottom flask, dissolve 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (10.0 mmol) in anhydrous MeCN (40 mL).

  • Catalyst & Base Addition : Add KI (1.0 mmol, 10 mol%) and finely powdered K 2​ CO 3​ (15.0 mmol). Self-Validation: Stir for 15 minutes at room temperature. A slight yellowing of the solution indicates the successful generation of the active α -iodoacetamide intermediate.

  • Amine Introduction : Dropwise add the secondary amine (e.g., 1-methylpiperazine, 12.0 mmol) over 10 minutes to prevent localized exothermic spikes.

  • Thermal Activation : Heat the suspension to 60 °C. Self-Validation: Take a 50 μ L aliquot after 1 hour for LC-MS analysis. The complete disappearance of the α -iodo mass peak confirms the catalytic cycle is turning over efficiently.

  • Workup : Cool to room temperature, filter out the inorganic salts (KCl, K 2​ CO 3​ ), and concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate (50 mL) and water (50 mL). Dry the organic layer over Na 2​ SO 4​ and evaporate to yield the crude product.

Protocol B: Palladium-Catalyzed Amination (For Anilines/Weak Nucleophiles)

Causality Check : Toluene is chosen to allow the higher reaction temperatures (80 °C) required for the oxidative addition of the C-Cl bond. Strict anaerobic conditions are mandatory; oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, permanently halting the reaction[2].

Workflow S1 1. Reagent Assembly Substrate + Amine + Pd(OAc)2 + Xantphos + Cs2CO3 S2 2. Deoxygenation 3x Vacuum/Ar Purge (Prevents Pd Oxidation) S1->S2 S3 3. Catalytic Coupling Toluene, 80°C, 12h Monitor via HPLC S2->S3 S4 4. Aqueous Quench Cool to RT, add H2O Extract with EtOAc S3->S4 S5 5. Isolation Flash Chromatography (Hexanes/EtOAc) S4->S5

Fig 2: Step-by-step experimental workflow for Pd-catalyzed amination.

Step-by-Step Methodology :

  • Preparation : To an oven-dried Schlenk tube, add the chloroacetamide substrate (5.0 mmol), the aniline derivative (6.0 mmol), Pd(OAc) 2​ (0.25 mmol, 5 mol%), Xantphos (0.5 mmol, 10 mol%), and Cs 2​ CO 3​ (7.5 mmol).

  • Degassing (Critical Step) : Seal the tube and subject it to three cycles of vacuum evacuation followed by Argon backfilling.

  • Solvent Addition : Inject anhydrous, degassed toluene (25 mL) via a gas-tight syringe.

  • Reaction : Heat the mixture at 80 °C for 12 hours. Self-Validation: HPLC monitoring at the 4-hour mark should show >50% conversion. If conversion is <10% , catalyst poisoning (likely due to oxygen ingress) has occurred, and the batch must be re-degassed with fresh catalyst.

  • Purification : Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Purify via silica gel flash chromatography.

Quantitative Data & Method Comparison

The following matrix summarizes the operational parameters and expected outcomes for the two catalytic techniques, providing a clear guide for process selection based on the target amine.

ParameterProtocol A: Nucleophilic Catalysis (KI)Protocol B: Pd-Catalyzed Amination
Optimal Substrates Aliphatic amines, Piperazines, PyrrolidinesAnilines, Sterically hindered amides
Catalyst Loading 10 mol% KI5 mol% Pd(OAc) 2​ / 10 mol% Xantphos
Base / Solvent K 2​ CO 3​ / AcetonitrileCs 2​ CO 3​ / Toluene
Temperature & Time 60 °C for 4 - 6 hours80 °C for 12 - 16 hours
Average Yield 88 - 95%75 - 85%
Primary Failure Mode Cyanoethyl cleavage (if base is too strong)Catalyst oxidation (if poorly degassed)

Troubleshooting & Field-Proven Insights

  • Mitigating Cyanoethyl Cleavage : The 2-cyanoethyl group is highly susceptible to retro-Michael addition under strongly basic conditions. Never use bases stronger than carbonate (e.g., avoid KOtBu or NaH). If cleavage is observed even with K 2​ CO 3​ , switch to a milder organic base like N,N-Diisopropylethylamine (DIPEA).

  • Emulsion Management : The highly lipophilic p-tolyl group combined with a basic aminated product often causes severe emulsions during aqueous workup. To break the emulsion, adjust the aqueous phase to pH 8–9 using saturated NaHCO 3​ and filter the biphasic mixture through a coarse glass frit before attempting phase separation.

Sources

Application

Advanced Application Note: Utilizing 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide in Covalent Drug Discovery and Heterocycle Synthesis

Executive Summary The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5) is a highly versatile, bifunctional building block. Featuring an electrophilic α -chloroacetamide "warhead," a modifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5) is a highly versatile, bifunctional building block. Featuring an electrophilic α -chloroacetamide "warhead," a modifiable cyanoethyl appendage, and a hydrophobic p-tolyl ring, it serves two primary functions in modern chemical biology and medicinal chemistry:

  • Targeted Covalent Inhibition (TCI): It acts as a cysteine-directed electrophile for irreversible enzyme inhibition and chemoproteomic probe development.

  • Complex Scaffold Synthesis: It functions as a foundational synthon for generating functionalized heterocycles (e.g., piperazines and 1,4-diazepanes) via sequential nucleophilic substitution and reductive cyclization.

This guide provides an authoritative, step-by-step framework for deploying this molecule in both biochemical assay development and synthetic workflows.

Chemical Profile & Mechanistic Insights

The Causality of Electrophilic Tuning

In covalent drug discovery, the choice of the electrophilic warhead dictates both the potency and the proteome-wide selectivity of the inhibitor. While acrylamides are widely used in approved drugs (e.g., ibrutinib, osimertinib), α -chloroacetamides are generally more reactive toward cysteine thiolates[1].

Crucially, the substitution pattern on the amide nitrogen fundamentally alters the intrinsic reactivity of the α -chloroacetamide. Research demonstrates that N-alkylated or N-arylated chloroacetamides (derived from secondary amines) are significantly more reactive than those derived from primary amines[2]. Because 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is an N,N-disubstituted tertiary amide, the lack of an amide N-H bond prevents hydrogen-bond donation, altering the rotameric conformational landscape and increasing the electrophilicity of the adjacent α -carbon. This "tempered but elevated" reactivity makes it an ideal starting point for targeting both catalytic and non-catalytic acquired cysteines in challenging targets like KRAS G12C, NNMT, and GSTO1[3][4].

Bifunctional Synthetic Utility

Beyond its role as a warhead, the molecule's architecture allows for orthogonal synthetic modifications:

  • The α -Chloride: Undergoes facile SN​2 displacement with primary or secondary amines.

  • The Cyanoethyl Group: Can be reduced to a primary amine (using Raney Ni/H 2​ or LiAlH 4​ ), which can subsequently undergo intramolecular cyclization with the newly introduced amine at the α -position to form uniquely substituted piperazine cores.

Application Workflow 1: Kinetic Profiling of Covalent Adduct Formation

To validate 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (or its derivatives) as a covalent modifier, researchers must establish a self-validating LC-MS/MS protocol. The goal is to confirm that the compound selectively alkylates the target cysteine without promiscuous degradation of the protein.

LCMS_Workflow Step1 1. Incubate Recombinant Target Protein with Chloroacetamide Probe (10-50 µM) Step2 2. Quench Reaction with DTT & Perform Trypsin Digestion Step1->Step2 Time-course sampling (0.5h, 1h, 2h) Step3 3. Desalt Peptides (StageTip / C18 Spin Columns) Step2->Step3 Step4 4. High-Resolution LC-MS/MS Analysis Step3->Step4 Step5 5. Data Processing: Search for Variable Modification (+Mass of Warhead minus Cl) Step4->Step5 Identify Adducted Cysteine Residue

Workflow for validating cysteine-directed covalent modification via LC-MS/MS.

Protocol 3.1: In Vitro Cysteine Reactivity and Adduct Mapping

Rationale: This protocol utilizes a time-course incubation followed by bottom-up proteomics to identify the exact site of covalent modification[5]. Quenching with Dithiothreitol (DTT) ensures that any unreacted electrophile is neutralized, preventing artificial labeling during the denaturation/digestion phase.

Materials:

  • Target Protein (e.g., recombinant kinase or methyltransferase) at 10 µM.

  • 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (10 mM stock in DMSO).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

  • Quenching/Reduction Buffer: 100 mM DTT.

Step-by-Step Methodology:

  • Incubation: Dilute the target protein to 10 µM in the Assay Buffer. Add the chloroacetamide probe to a final concentration of 50 µM (ensure final DMSO concentration is 1%).

  • Time-Course Sampling: Incubate the mixture at room temperature ( 22∘ C). Extract 20 µL aliquots at 0, 30, 60, and 120 minutes.

  • Quenching: Immediately add 5 µL of 100 mM DTT to each aliquot and boil at 95∘ C for 5 minutes to denature the protein and quench unreacted probe.

  • Alkylation of Free Cysteines: Add iodoacetamide (IAA) to a final concentration of 40 mM and incubate in the dark for 30 minutes to block all remaining unmodified cysteines.

  • Digestion: Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37∘ C.

  • Desalting & Analysis: Desalt the peptides using C18 ZipTips. Analyze via LC-MS/MS.

  • Bioinformatic Search: Search the MS data for a variable modification on cysteine corresponding to the mass of the probe minus the chlorine atom ( +200.1 Da for the intact N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide moiety).

Application Workflow 2: Synthesis of Piperazine Derivatives

Rationale: The piperazine ring is a privileged scaffold in drug discovery. By utilizing the α -chloro and cyanoethyl groups, researchers can execute a two-step synthesis to generate 1-aryl-piperazin-2-ones.

Protocol 4.1: Sequential Amination and Reductive Cyclization
  • SN​2 Amination:

    • Dissolve 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (1.0 eq) in anhydrous acetonitrile.

    • Add a primary amine (e.g., benzylamine, 1.2 eq) and potassium carbonate (K 2​ CO 3​ , 2.0 eq).

    • Stir at 60∘ C for 4 hours. The weak base neutralizes the generated HCl without hydrolyzing the nitrile.

    • Result: Formation of the α -aminoacetamide intermediate.

  • Reductive Cyclization:

    • Transfer the purified intermediate to a pressure vessel. Dissolve in methanolic ammonia (to suppress secondary amine dimerization).

    • Add Raney Nickel (catalytic amount).

    • Pressurize with H 2​ gas (50 psi) and stir at room temperature for 12 hours.

    • Mechanism: The cyano group is reduced to a primary amine, which immediately attacks the amide carbonyl (or undergoes intramolecular transamidation) to form the cyclic piperazine/diazepane system.

Data Presentation: Comparative Reactivity Profiling

To guide the selection of electrophilic warheads, the following table summarizes the intrinsic reactivity (measured via Glutathione half-life) and proteomic selectivity of various warhead classes compared to our target molecule.

Warhead ClassRepresentative Structure TypeIntrinsic Reactivity ( t1/2​ with 5mM GSH)Proteomic SelectivityPrimary Application
Acrylamide Primary/Secondary Acrylamide> 24 hours (Low)Very HighLate-stage clinical drug candidates (e.g., BTK inhibitors)
Primary α -Chloroacetamide R-NH-C(=O)CH 2​ Cl4 - 8 hours (Moderate)HighFragment screening, targeted covalent probes
Tertiary α -Chloroacetamide R 1​ R 2​ N-C(=O)CH 2​ Cl (Target Compound) 0.5 - 2 hours (High) Moderate to High Targeting less nucleophilic/acquired cysteines; rapid labeling
Vinyl Sulfonamide R-SO 2​ CH=CH 2​ 1 - 3 hours (High)ModerateActivity-based protein profiling (ABPP)

Data synthesized from comparative electrophile fragment screening studies[1][2]. The tertiary structure of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide places it in the high-reactivity tier, necessitating careful dose-control in live-cell assays.

Mechanistic Visualization

The following diagram illustrates the causality of the covalent targeting mechanism. The initial non-covalent affinity (driven by the p-tolyl group) drastically increases the local concentration of the electrophile near the target cysteine, allowing the SN​2 reaction to proceed rapidly despite the presence of competing cellular nucleophiles.

Mechanism A Target Protein (Free Cysteine Thiol) C Reversible Binding Complex (Driven by p-Tolyl Affinity) A->C B Tertiary alpha-Chloroacetamide (Electrophilic Probe) B->C D Transition State (SN2 Attack on alpha-carbon) C->D Nucleophilic Attack by Cys-S(-) E Irreversible Covalent Adduct (Stable Thioether Linkage) D->E Elimination of HCl

Mechanistic pathway of targeted covalent inhibition via SN​2 alkylation.

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines Source: Australian Journal of Chemistry URL:[Link]

  • Optimization and Characterization of an Inhibitor for Glutathione S-Transferase Omega 1 (GSTO1) Source: Probe Reports from the NIH Molecular Libraries Program URL:[Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase Source: PMC - NIH URL:[Link]

  • Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells Source: ACS Chemical Biology URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Executive Summary & Compound Profiling 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5) presents a classic "brick-dust" solubility challenge in drug development and chemical synthesis[1]. As a Seni...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (CAS: 16231-49-5) presents a classic "brick-dust" solubility challenge in drug development and chemical synthesis[1]. As a Senior Application Scientist, I frequently see researchers struggle with this molecule due to its structural dichotomy.

The molecule possesses a highly polar and reactive α -chloroacetamide core coupled with a cyanoethyl group (creating strong dipole moments), juxtaposed against a lipophilic p-tolyl ring. This combination results in an exceptionally high crystalline lattice energy driven by intermolecular hydrogen bonding, dipole-dipole interactions, and π

π stacking[2]. Consequently, the compound resists dissolution in purely non-polar solvents (which cannot break the polar lattice) and crashes out of purely aqueous environments (due to the hydrophobic tail)[3].

The guides and protocols below are designed to help you bypass these thermodynamic barriers using validated, self-correcting methodologies.

Workflow Visualization

G Start Identify Downstream Application InVitro In Vitro / Biochemical Assay Start->InVitro InVivo In Vivo / Animal Model Start->InVivo Synthesis Chemical Synthesis / Reaction Start->Synthesis DMSO Use 100% DMSO (Max 50mM Stock) InVitro->DMSO Prepare Stock Formulation Lipid-based Carrier or HP-β-CD InVivo->Formulation Maximize Bioavailability PolarAprotic Use DMF, DMAc, or Acetonitrile Synthesis->PolarAprotic Maintain Reactivity Buffer Aqueous Buffer + 0.1% Tween-20 DMSO->Buffer Dilute (<1% DMSO)

Caption: Workflow for selecting the optimal solvent system based on application.

Troubleshooting FAQs

Q: Why does the compound form a cloudy suspension when diluting my DMSO stock into an aqueous assay buffer? A: This is a manifestation of the "Ouzo effect" (spontaneous emulsification). When a highly concentrated DMSO stock is introduced into an aqueous buffer, the DMSO diffuses into the bulk water phase much faster than the hydrophobic p-tolyl groups can disperse. This leaves the compound in a state of localized supersaturation, causing rapid nucleation and precipitation. Causality & Solution: To prevent this, you must lower the thermodynamic barrier before aqueous introduction. Pre-mix the DMSO stock with a surfactant (e.g., Tween-20) or use a step-down serial dilution method to ensure the compound never exceeds its critical nucleation threshold.

Q: Which organic solvents are optimal for generating high-concentration stock solutions? A: Polar aprotic solvents are strictly required. Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMAc) are the only standard laboratory solvents capable of simultaneously solvating the lipophilic p-tolyl ring while disrupting the strong hydrogen-bond/dipole network of the cyanoethyl and chloroacetamide moieties[2]. Non-polar solvents like hexane or toluene will fail entirely.

Q: How do I formulate this compound for in vivo studies without exceeding DMSO toxicity limits? A: Relying solely on co-solvents for in vivo dosing often leads to premature precipitation upon injection into the bloodstream. Instead, utilize complexation or lipid-based nanocarriers[3]. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective; its hydrophobic cavity encapsulates the p-tolyl ring, while its hydrophilic exterior maintains aqueous solubility. Alternatively, a ternary mixture of DMAc, Cremophor EL, and Saline can create a stable, bioavailable micellar dispersion.

Precipitation Rescue Mechanism

G Precip Aqueous Precipitation Heat Gentle Heating (37°C) + Sonication Precip->Heat Kinetic Energy Surfactant Add Non-ionic Surfactant (e.g., Cremophor EL) Heat->Surfactant If still cloudy Clear Stable Micellar Dispersion Heat->Clear If clears Surfactant->Clear Thermodynamic Stability

Caption: Rescue pathway for resolving compound precipitation during aqueous dilution.

Quantitative Data: Solvent Tiers & Expected Solubility

The following table summarizes the expected solubility limits based on the physicochemical properties of disubstituted chloroacetamides.

Solvent SystemClassificationExpected Solubility LimitRecommended Application
100% DMSO Polar Aprotic> 50 mMIn vitro stock solutions
100% DMF / DMAc Polar Aprotic30 - 50 mMChemical synthesis
20% HP- β -CD in Saline Complexation5 - 10 mMIn vivo dosing (IV/IP)
100% Hexane / Toluene Non-Polar< 0.1 mMNot recommended
100% Aqueous Buffer Protic / Polar< 0.05 mMUnformulated baseline

Experimental Protocols

Protocol A: Preparation of a Stable 50 mM In Vitro Stock Solution

This protocol ensures complete disruption of the crystalline lattice without degrading the reactive α -chloro group.

  • Weighing: Accurately weigh 11.84 mg of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (MW: 236.7 g/mol ) into a clean, dry amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Kinetic Disruption: Vortex the vial vigorously for 60 seconds. If microscopic particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes.

    • Causality: Gentle heat provides the kinetic energy required to overcome the high crystalline lattice energy. Do not exceed 40°C to prevent potential degradation of the chloroacetamide moiety.

  • Verification: Visually inspect the solution against a dark background to ensure complete dissolution. The absence of Schlieren lines (optical distortions caused by concentration gradients) confirms a homogenous solution.

  • Storage: Aliquot into single-use tubes and store at -20°C.

    • Note: Repeated freeze-thaw cycles can induce irreversible crystallization. Discard aliquots after a single thaw.

Protocol B: Micellar Dispersion for Aqueous Assays (The "Step-Down" Method)

Use this protocol to transition the compound from a DMSO stock into an aqueous buffer without triggering the Ouzo effect.

  • Carrier Pre-mixing: Transfer 10 µL of the 50 mM DMSO stock into a new microcentrifuge tube. Add 10 µL of a non-ionic surfactant (e.g., Tween-20 or Cremophor EL) directly to the DMSO stock and vortex thoroughly.

  • Aqueous Introduction: While continuously vortexing the mixture, add 980 µL of pre-warmed (37°C) aqueous assay buffer dropwise.

    • Causality: Dropwise addition into a surfactant-primed matrix ensures the local concentration of the hydrophobic compound never exceeds its critical micelle concentration (CMC) threshold, forcing it into stable micelles rather than allowing it to nucleate into crystals.

  • Equilibration: Allow the solution to equilibrate at room temperature for 15 minutes prior to use.

    • Final Assay Conditions: 0.5 mM compound, 1% DMSO, 1% Surfactant.

References

  • Apostolov, S., Mekić, D., Mitrović, M., Petrović, S., & Vastag, G. (2025). "Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography." Organics, 6(3), 35.

  • Gupta, K. R., Dakhole, M. R., Jinnawar, K. S., & Umekar, M. J. (2023). "Strategies for improving hydrophobic drugs solubility and bioavailability." International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174.

Sources

Optimization

Technical Support Center: Optimization of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide Synthesis

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield, purity, or scalability issues during the N-acylatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for drug development professionals and synthetic chemists encountering yield, purity, or scalability issues during the N-acylation of N-(2-cyanoethyl)-4-methylaniline with chloroacetyl chloride.

As a Senior Application Scientist, I frequently observe that researchers treat N-acylation as a trivial, one-size-fits-all step. However, the presence of the strongly electron-withdrawing cyanoethyl group fundamentally alters the nucleophilicity of the aniline nitrogen. This necessitates a highly specific, biphasic temperature and time profile to balance kinetic control with thermodynamic completion.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my reaction mixture turn black instantly upon adding chloroacetyl chloride at room temperature? A: This is a classic symptom of exothermic runaway. The N-acylation of secondary anilines with chloroacetyl chloride is a highly exothermic process. When performed at room temperature (25 °C) without a thermal sink, the localized temperature spike causes the degradation of the highly reactive chloroacetyl chloride and promotes rapid polymerization of the reactants [1]. Causality: The activation energy for side reactions (such as ketene formation via dehydrohalogenation or complex oligomerization) is easily breached by the uncontrolled heat of reaction. You must strictly enforce a kinetic phase (0–5 °C) during the electrophile addition.

Q2: I've run the reaction for 12 hours at reflux to push the conversion, but my yield is dropping and I see multiple spots on TLC. Why? A: You are over-stressing the thermodynamic phase. While the cyanoethyl group withdraws electron density via inductive (-I) effects—reducing the nucleophilicity of the nitrogen and requiring some thermal push—extended heating (>6 hours) or refluxing causes structural degradation [2]. Causality: Prolonged exposure to heat, especially if your acid scavenger is depleted, leads to the hydrolysis of the cyanoethyl group (-C≡N) into an amide or carboxylic acid, or promotes intra/intermolecular Friedel-Crafts type side reactions. The optimal maturation time is strictly 2.5–3.0 hours at 25 °C.

Q3: My yield plateaus at 60% despite following the 3-hour / 25 °C protocol. What is the mechanistic failure? A: This indicates a failure in your acid scavenging system, not your temperature/time profile. Causality: The reaction generates one equivalent of HCl. If your base (e.g., Triethylamine or Sodium Acetate [1]) is insufficient, poorly mixed, or added too slowly, the generated HCl protonates the unreacted N-(2-cyanoethyl)-4-methylaniline. The resulting ammonium salt is completely non-nucleophilic, halting the reaction regardless of how long you run it.

Part 2: Quantitative Optimization Matrix

To facilitate easy comparison, the following table summarizes the quantitative data derived from varying the temperature and time parameters during this specific synthesis.

Temperature ProfileReaction TimeAcid ScavengerConversion (%)Impurity Profile (%)Mechanistic Outcome / Recommendation
25 °C (No cooling)2.0 hoursTriethylamine62%28% (Tars/Polymers)Critical Failure: Exothermic runaway degrades electrophile.
0–5 °C (Constant)6.0 hoursTriethylamine71%4% (Unreacted Amine)Sub-optimal: Insufficient thermal energy for deactivated amine.
0–5 °C → 60 °C5.0 hoursTriethylamine78%15% (Hydrolysis products)Sub-optimal: Extended heat causes cyanoethyl degradation.
0–5 °C → 25 °C 3.0 hours Triethylamine >95% <2% Optimal: Balances kinetic control with thermodynamic completion.

Part 3: Mechanistic Workflow & Logic Visualization

The following logic tree illustrates the critical decision points and their mechanistic outcomes during the synthesis workflow.

OptimizationLogic A Substrate: N-(2-cyanoethyl)-4-methylaniline B Addition Phase (Kinetic Control) A->B C Temp > 10 °C Result: Tars & Polymerization B->C Poor Temp Control D Temp 0-5 °C Result: Clean Intermediate B->D Ice Bath E Maturation Phase (Thermodynamic Push) D->E F Time > 6h / Reflux Result: Cyano Hydrolysis E->F Over-reaction G Time 2.5-3h at 25 °C Result: >95% Conversion E->G Optimal Profile H Target Product: 2-chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide G->H

Logic tree for optimizing temperature and time in the N-acylation workflow.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Substrate Preparation Dissolve 1.0 equivalent of N-(2-cyanoethyl)-4-methylaniline in anhydrous dichloromethane (DCM) (10 mL/g). Add 1.2 equivalents of Triethylamine (TEA) as the acid scavenger.

  • Validation Checkpoint: The solution must be clear and homogeneous. Ensure the reaction flask is under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the electrophile.

Step 2: Thermal Regulation (Kinetic Phase) Cool the reaction flask strictly to 0–5 °C using an ice-water bath. Allow 15 minutes for the internal temperature to equilibrate.

  • Causality: Suppresses the activation energy required for side reactions.

Step 3: Electrophile Addition Dissolve 1.1 equivalents of chloroacetyl chloride in a small volume of DCM. Add this solution dropwise over 30 minutes, monitoring the internal thermometer to ensure the temperature does not exceed 5 °C.

  • Validation Checkpoint: The solution should remain a pale yellow to light orange. If it rapidly turns dark brown or black, exothermic degradation has occurred due to a failure in temperature control. Abort and restart.

Step 4: Thermodynamic Maturation Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature (25 °C ) and stir for exactly 2.5 to 3.0 hours [3].

  • Causality: Provides the exact thermal energy required to overcome the deactivated nucleophilicity of the cyanoethyl-substituted nitrogen without triggering degradation pathways.

Step 5: In-Process Control (IPC) Perform a TLC (Hexane:Ethyl Acetate 7:3) or HPLC check.

  • Validation Checkpoint: You must observe the complete disappearance of the lower-Rf amine spot. If the spot persists, verify the pH of the reaction mixture; it must remain basic (> pH 8) to ensure the amine is not protonated.

Step 6: Quench and Workup Quench the reaction carefully with cold saturated aqueous NaHCO3 to neutralize residual acid and unreacted chloroacetyl chloride. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References

  • Title: Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Source: PMC (National Institutes of Health). URL: [Link]

  • Title: 2-Chloro-N,N-diphenylacetamide. Source: PMC (National Institutes of Health). URL: [Link]

Sources

Troubleshooting

reducing side reactions and impurities in 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide protocols

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. By understanding the underlying chemical principles, you can effectively minimize side reactions and impurities, leading to a higher yield and purity of your target compound.

Reaction Overview: The Synthetic Pathway

The synthesis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide is typically a two-step process. First, p-toluidine undergoes a cyanoethylation reaction (a Michael addition) with acrylonitrile to form the intermediate, N-(2-cyanoethyl)-4-methylaniline. This intermediate is then acylated using chloroacetyl chloride in the presence of a base to yield the final product.

Synthetic_Pathway cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: N-Acylation p_toluidine p-Toluidine intermediate N-(2-cyanoethyl)-4-methylaniline p_toluidine->intermediate Michael Addition acrylonitrile Acrylonitrile acrylonitrile->intermediate final_product 2-chloro-N-(2-cyanoethyl)-N- (4-methylphenyl)acetamide intermediate->final_product Base chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->final_product Side_Reactions cluster_impurities Potential Side Reactions main_node Desired Reaction: N-Acylation hydrolysis_reagent Reagent Hydrolysis: Chloroacetyl Chloride + H2O -> Chloroacetic Acid main_node->hydrolysis_reagent Leads to hydrolysis_product Product Hydrolysis: Product + H2O -> Hydroxyacetamide Derivative main_node->hydrolysis_product Leads to incomplete_reaction Incomplete Reaction: Unreacted N-(2-cyanoethyl) -4-methylaniline main_node->incomplete_reaction Leads to

Optimization

preventing degradation and hydrolysis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with poly-functionalized synthetic intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with poly-functionalized synthetic intermediates.

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide presents a unique triad of structural vulnerabilities: a highly electrophilic α -chloroacetamide core, a base-sensitive N-cyanoethyl group, and a photolabile C–Cl bond. Understanding the causality behind its degradation is the first step in designing a fail-safe storage protocol.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating storage methodology.

🔬 Core Troubleshooting & FAQs

Q1: Why is my stored compound converting into a hydroxyacetamide derivative over time? The Causality: You are observing moisture-driven SN​2 hydrolysis. The α -chloro group adjacent to the carbonyl is highly activated. Even atmospheric moisture (water acting as a nucleophile) can attack the α -carbon, displacing the chloride ion to yield the corresponding hydroxyacetamide[1]. This reaction is significantly accelerated if the residual solvent has a circumneutral to basic pH[2]. The Fix: The compound must be rigorously desiccated and stored under an inert atmosphere. Never store this compound in protic solvents (like methanol or water) or hygroscopic solvents (like DMSO) for extended periods.

Q2: I am detecting free acrylonitrile and 2-chloro-N-(4-methylphenyl)acetamide in my NMR spectra. What caused this? The Causality: Your sample has undergone a base-catalyzed retro-Michael elimination[3]. The N-(2-cyanoethyl) moiety is essentially a Michael adduct. If your glassware was washed with a basic detergent and not properly neutralized, or if trace amine bases remain from your synthesis, they will abstract the acidic α -proton adjacent to the cyano group. This triggers the expulsion of acrylonitrile, leaving behind the secondary amide. The Fix: Always use acid-washed glassware for storage. If purifying via silica gel chromatography, ensure no basic modifiers (like triethylamine) are left in the final concentrated product.

Q3: My compound turned yellow and shows complex dechlorination products after being left on the benchtop. Why? The Causality: Chloroacetamides are susceptible to UV-induced photolysis[4]. Ambient laboratory lighting or sunlight provides enough energy to cause homolytic cleavage of the C–Cl bond. This generates a highly reactive carbon-centered radical that rapidly abstracts hydrogen from the environment or undergoes intramolecular cyclization, leading to a complex mixture of dechlorinated degradates[5]. The Fix: Absolute photoprotection is required. Use amber glass vials and wrap them in aluminum foil.

📊 Quantitative Degradation Kinetics

To predict the shelf-life of your compound, we must look at the kinetic half-lives of its vulnerable functional groups under various stressors. The following table synthesizes the degradation pathways and their operational consequences based on established pesticide residue stability models[2].

Degradation PathwayStructural TargetPrimary TriggerEstimated Half-Life (pH 7, 25°C)Kinetic & Storage ConsequencePreventive Action
SN​2 Hydrolysis α -Chloro groupAmbient Moisture, Nucleophiles~Weeks to MonthsSlow solid-state degradation; rapid in aqueous/protic solution.High-vacuum desiccation; Argon blanketing; -20°C.
Retro-Michael N-Cyanoethyl groupTrace Base (pH > 8)Highly variable (Base dependent)Rapid generation of toxic acrylonitrile gas and secondary amides.Acid-washed glassware; avoid basic solvent modifiers.
Photolysis C–Cl bondUV / Ambient Light (<300 nm)~Minutes to HoursHomolytic cleavage leading to irreversible radical cascades.Amber vials; opaque secondary containment.

⚙️ Mechanistic Pathway Visualization

The following diagram maps the three primary degradation cascades that threaten the integrity of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide during improper storage.

G cluster_pathways Parent 2-chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide (Intact Parent Compound) Hydrolysis SN2 Hydrolysis Trigger: H₂O / pH > 7 Parent->Hydrolysis Nucleophilic Attack RetroMichael Retro-Michael Elimination Trigger: Trace Base (OH⁻/Amines) Parent->RetroMichael α-Proton Abstraction Photolysis Homolytic Cleavage Trigger: UV / Ambient Light Parent->Photolysis Photon Absorption Prod1 Hydroxyacetamide Derivative + HCl Hydrolysis->Prod1 -Cl⁻ Prod2 Acrylonitrile + 2-chloro-N-(4-methylphenyl)acetamide RetroMichael->Prod2 C-N Bond Cleavage Prod3 Dechlorinated Radicals & Cyclized Byproducts Photolysis->Prod3 Cl• Radical Loss

Figure 1: Primary degradation pathways of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide.

🧪 Self-Validating Protocol: Anhydrous Isolation & Long-Term Storage

To ensure absolute scientific integrity, do not simply place the compound in a fridge. Follow this step-by-step, self-validating workflow to arrest kinetic degradation.

Step 1: Azeotropic Chasing & Solvent Removal Causality: Standard rotary evaporation leaves trace water. Action: Dissolve the purified compound in a minimal amount of anhydrous toluene. Evaporate under reduced pressure. The toluene will form an azeotrope with any residual water, pulling it out of the matrix. Repeat this process twice.

Step 2: High-Vacuum Desiccation Causality: Residual solvent micro-droplets act as localized reaction vessels for SN​2 hydrolysis. Action: Transfer the compound to an acid-washed amber glass vial. Place the open vial in a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ). Apply high vacuum (<0.1 Torr) for a minimum of 12 hours.

Step 3: Argon Blanketing Causality: Argon is denser than Nitrogen and provides a superior physical blanket against atmospheric oxygen and moisture. Action: Slowly backfill the desiccator with ultra-high purity (UHP) Argon. Remove the vial and immediately purge the headspace of the vial with a gentle stream of Argon for 30 seconds.

Step 4: Hermetic Sealing & Photoprotection Causality: Prevents UV-induced homolytic cleavage and moisture ingress[5]. Action: Cap the vial tightly with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm. Wrap the entire vial in aluminum foil.

Step 5: Cryogenic Storage & The Validation Checkpoint Causality: The Arrhenius equation dictates that lowering the temperature exponentially decreases the rate constant of degradation reactions[2]. Action: Store the vial at -20°C. Self-Validation Checkpoint: When retrieving the sample, you must allow the vial to equilibrate to room temperature for 30 minutes before opening. If opened cold, atmospheric water will instantly condense on the powder. Validation: Weigh the vial before and after storage. A mass increase of >0.1% indicates seal failure. Visually inspect the powder; it must remain free-flowing. If the powder has caked or formed a sticky residue, localized hydrolysis has occurred, and the batch must be re-purified.

📚 References

1.[2] Egli, H. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. researchgate.net. URL: 2.[1] Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ACS Publications. acs.org. URL: 3.[4] Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. dtu.dk. URL: 4.[5] Photochemical Transformations of Dichloroacetamide Safeners | Request PDF - ResearchGate. researchgate.net. URL: 5.[3] Technical Support Center: Cyanoethylation of Diethyl Malonate - Benchchem. benchchem.com. URL:

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop NMR: A Performance Comparison Guide for the Validation of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

As pharmaceutical pipelines accelerate, the demand for rapid, highly specific analytical validation of complex intermediates has never been higher. Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines accelerate, the demand for rapid, highly specific analytical validation of complex intermediates has never been higher. Nuclear Magnetic Resonance (NMR) spectroscopy remains the "gold standard" for structural elucidation and purity assurance in drug design[1]. However, the advent of high-resolution benchtop NMR systems has disrupted the traditional reliance on expensive, cryogen-cooled high-field superconducting magnets.

This guide provides an objective, data-driven comparison between Benchtop NMR (80 MHz) and High-Field NMR (400 MHz) for the structural validation and quantitative release testing of a challenging tertiary amide intermediate: 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide .

Mechanistic Context: The Analytical Challenge of the Target API Intermediate

To evaluate instrument performance, we must first understand the molecular complexities of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide.

Structural Breakdown & Expected Reference Spectra

This molecule features an N,N-disubstituted amide core, flanked by a p-tolyl group, a 2-cyanoethyl chain, and a 2-chloroacetyl moiety. The expected 1 H NMR reference shifts (in CDCl 3​ ) are:

  • Aryl-CH 3​ : ~2.35 ppm (singlet, 3H)

  • CH 2​ -CN: ~2.65 ppm (triplet, J≈7 Hz, 2H)

  • CO-CH 2​ -Cl: ~3.85 ppm (singlet, 2H)

  • N-CH 2​ : ~3.95 ppm (triplet, J≈7 Hz, 2H)

  • Aryl-H: ~7.15 - 7.30 ppm (multiplets, 4H)

The "Expertise & Experience" Insight: Amide Rotamers and Spectral Overlap

Tertiary amides exhibit restricted rotation around the C–N partial double bond. This restricted rotation often results in the presence of rotamers (cis/trans isomers) at room temperature. Consequently, NMR signals—particularly the aliphatic protons adjacent to the nitrogen—can broaden or split into major and minor isomeric peaks.

Furthermore, the chemical shifts of the chloroacetyl protons (~3.85 ppm) and the N-methylene protons (~3.95 ppm) are extremely close. At lower magnetic field strengths, the lack of chemical shift dispersion will cause these signals to merge into an unresolved multiplet, complicating quantitative integration.

Technology Comparison: Benchtop (80 MHz) vs. High-Field (400 MHz)

When selecting an instrument for Good Manufacturing Practice (GMP) release testing, the non-destructive nature of NMR is invaluable[2]. However, the choice between benchtop and high-field systems hinges on resolution, sensitivity, and throughput.

Resolution and Chemical Shift Dispersion

NMR spectra are plotted on a parts-per-million (ppm) scale, making the chemical shift independent of field strength. However, the scalar coupling ( J -coupling) in Hertz remains constant. At 80 MHz, a multiplet with a 15-20 Hz width spans ~0.25 ppm, whereas at 400 MHz, the same multiplet spans only ~0.05 ppm[3]. For our target molecule, a 400 MHz system easily resolves the singlet at 3.85 ppm from the triplet at 3.95 ppm. An 80 MHz benchtop system will likely present these as a single, overlapping envelope.

Sensitivity and Limit of Detection (LOD)

Intrinsic sensitivity scales heavily with magnetic field strength; increasing the magnet strength by 50% effectively doubles the instrument's sensitivity[4]. While a 400 MHz system can detect trace impurities at ~100 µmol/L in a standard 16-scan experiment, a benchtop system requires significantly more scans (and time) to achieve the same LOD[3].

Quantitative Data Summary
ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Impact on Target API Validation
Magnetic Field ~1.88 Tesla (Permanent)~9.40 Tesla (Superconducting)Dictates intrinsic sensitivity and chemical shift dispersion.
Aliphatic Resolution Overlapping envelope (~3.8-4.1 ppm)Baseline resolved singlet and tripletHigh-field is required if precise integration of the chloroacetyl group is mandated.
Sensitivity (LOD) ~1 mmol/L (16 scans)~100 µmol/L (16 scans)High-field detects trace reaction byproducts (<0.1%) rapidly.
13 C Acquisition 2 - 4 hours15 - 30 minutesBenchtop requires overnight runs for high-quality carbon spectra.
Operational Cost Low (Cryogen-free, standard outlet)High (Requires liquid He/N 2​ )Benchtop is ideal for routine at-line QA/QC once methods are validated.

Experimental Protocol: Self-Validating qNMR Workflow

To ensure regulatory compliance under ICH guidelines[5], the following quantitative NMR (qNMR) protocol establishes a self-validating system for purity determination.

Step 1: Gravimetric Sample Preparation

  • Accurately weigh ~20.0 mg of the synthesized 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide using a microbalance (precision ±0.01 mg).

  • Accurately weigh ~5.0 mg of a certified internal standard (e.g., Maleic acid, traceable to NIST). Causality: qNMR relies on the direct proportionality of signal intensity to the number of nuclei; an internal standard provides a known reference concentration without requiring a reference standard of the API itself[2].

  • Dissolve the mixture in 0.6 mL of CDCl 3​ containing 0.05% TMS. Vortex until fully dissolved and transfer to a 5 mm NMR tube.

Step 2: Acquisition Parameters

  • Pulse Angle: Set to a 90° excitation pulse to maximize signal-to-noise ratio.

  • Relaxation Delay (D1): Determine the longest longitudinal relaxation time ( T1​ ) of the analyte and standard. Set D1 ≥5×T1​ (typically 30-60 seconds). Causality: Incomplete relaxation leads to signal saturation, destroying the quantitative relationship between peak area and molar concentration.

  • Scans: Acquire 64 transients to ensure a Signal-to-Noise Ratio (SNR) > 150:1 for the peaks of interest.

Step 3: Processing and Validation

  • Apply a 0.3 Hz exponential line-broadening window function (apodization) prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction.

  • Integrate the internal standard peak and a distinct API peak (e.g., the Aryl-CH 3​ singlet at 2.35 ppm, which avoids the aliphatic overlap region). Calculate purity based on the molar ratio.

Decision Matrix & Workflow Visualization

The following workflow illustrates the decision-making process for validating this intermediate, highlighting when to deploy benchtop versus high-field NMR.

NMR_Validation A Synthesize Intermediate 2-chloro-N-(2-cyanoethyl) -N-(4-methylphenyl)acetamide B Sample Preparation (CDCl3 + Internal Standard) A->B C Benchtop NMR Screening (80 MHz Permanent Magnet) B->C D Are Aliphatic Signals (3.8 - 4.0 ppm) Resolved? C->D E High-Field NMR (400+ MHz Superconducting) D->E No (Rotamer Overlap) F Quantitative NMR (qNMR) ICH Validated Release D->F Yes (Sufficient Dispersion) E->F

Figure 1: Decision matrix for NMR validation of pharmaceutical intermediates.

Conclusion

For the validation of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide, High-Field NMR (400+ MHz) is strictly required during the initial structural elucidation phase. The inherent rotameric behavior of the tertiary amide and the severe spectral overlap of the N-methylene and chloroacetyl protons demand the high chemical shift dispersion that only a superconducting magnet can provide.

However, once the impurity profile is established and a well-isolated quantitative peak (such as the Aryl-CH 3​ at 2.35 ppm) is validated against an internal standard, Benchtop NMR (80 MHz) becomes a highly efficient, cost-effective alternative for routine, at-line GMP release testing.

References

  • High-field to Benchtop NMR Spectroscopy - Part 3, Oxford Instruments. Available at:[Link]

  • Choosing a Benchtop NMR? Here are 4 Questions to Ask Yourself, Anasazi Instruments. Available at:[Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery, PMC. Available at:[Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing, Emery Pharma. Available at:[Link]

  • NMR under GxP in Drug Development and Manufacturing, Almac. Available at:[Link]

Sources

Comparative

HPLC Method Validation for 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust purity method for highly functionalized active pharmaceutical ingredient (API) intermediates requires moving beyond generic protocols. 2-chloro-N-(2-cyanoethyl)-N-(4...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for highly functionalized active pharmaceutical ingredient (API) intermediates requires moving beyond generic protocols. 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide presents a unique analytical challenge. The molecule features a polarizable aromatic ring (p-tolyl group), a strong dipole (cyanoethyl moiety), and an electronegative, reactive center (chloroacetyl group).

When testing the purity of this intermediate, the primary objective is to separate the target compound from closely related process impurities, such as the des-chloro and des-cyanoethyl analogs. This guide objectively compares the performance of traditional C18 column chemistry against a Biphenyl stationary phase, providing a self-validating, ICH Q2(R2)-compliant methodology[1] supported by experimental causality.

The Analytical Challenge: C18 vs. Biphenyl Selectivity

Standard reversed-phase HPLC methods typically default to alkyl-bonded phases like C18. However, C18 columns rely almost exclusively on dispersive (hydrophobic) van der Waals interactions. Because the target compound and its des-chloro impurity possess nearly identical partition coefficients (LogP), C18 columns often fail to resolve them, leading to co-elution and inaccurate purity reporting.

The Biphenyl Advantage: To overcome this, we evaluate a Biphenyl stationary phase. Biphenyl columns offer a mixed-mode retention mechanism[2]. In addition to hydrophobic interactions, the dual aromatic rings of the biphenyl ligand provide strong π−π interactions and enhanced polarizability. This orthogonal selectivity is highly sensitive to the electron-withdrawing effects of the chloroacetyl and cyano groups, allowing for baseline resolution of critical pairs that C18 cannot separate.

Selectivity cluster_analyte Analyte Functional Groups Tolyl p-Tolyl Group (Aromatic) Dispersion Hydrophobic Dispersion Tolyl->Dispersion PiPi π-π Interactions Tolyl->PiPi Cyano Cyanoethyl Group (Dipole) Cyano->Dispersion Dipole Dipole-Dipole Interactions Cyano->Dipole Chloro Chloroacetyl Group (Electronegative) Chloro->Dispersion C18 Alternative A: C18 Column Dispersion->C18 Biphenyl Alternative B: Biphenyl Column Dispersion->Biphenyl PiPi->Biphenyl Dipole->Biphenyl Coelution Co-elution of Critical Pairs C18->Coelution Lacks π-π Selectivity Resolution Baseline Resolution (Rs > 2.0) Biphenyl->Resolution Orthogonal Selectivity

Diagram 1: Chromatographic selectivity mechanisms comparing C18 and Biphenyl stationary phases.

Comparative Experimental Data

To demonstrate the superiority of the Biphenyl phase for this specific intermediate, a comparative screening was performed using identical gradient profiles.

Table 1: Selectivity and Resolution Comparison (C18 vs. Biphenyl)

CompoundC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Impurity B (Des-cyanoethyl)5.2-6.1-
Impurity A (Des-chloro)7.84.18.55.2
Target API Intermediate 8.0 0.8 (Co-elution) 10.2 3.8 (Baseline)

Data Interpretation: The C18 column fails to resolve the target intermediate from Impurity A ( Rs​ = 0.8), making it unsuitable for purity testing. The Biphenyl column successfully leverages π−π interactions to retain the target compound longer, achieving a baseline resolution ( Rs​ = 3.8).

Step-by-Step Methodology: Validated Purity Workflow

The following protocol outlines the optimized method using the Biphenyl column. Every parameter is selected based on mechanistic causality to ensure a self-validating system.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Causality: Formic acid ensures the amide and cyano groups remain in a consistent solvation state, preventing peak tailing and ensuring reproducible retention times.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

    • Causality: Methanol is strictly preferred over acetonitrile. Acetonitrile contains a triple bond ( π -electrons) that competes with the analyte for the π−π interactions on the biphenyl stationary phase[3],[4]. Methanol maximizes the column's unique selectivity.

Step 2: Standard & Sample Preparation
  • Diluent: 50:50 Water:Methanol (v/v).

  • Preparation: Accurately weigh 10.0 mg of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide. Dissolve in 100 mL of diluent to achieve a nominal concentration of 0.1 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Chromatographic Conditions
  • Column: Ascentis Express Biphenyl (100 x 4.6 mm, 2.7 µm) or equivalent[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, improving mass transfer kinetics within the superficially porous particles, which sharpens peaks and enhances resolution.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

    • Causality: The p-tolyl group acts as a strong chromophore at 254 nm, ensuring high sensitivity and an optimal Signal-to-Noise (S/N) ratio for trace impurity detection.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-10 min: 40% 70% B

    • 10-12 min: 70% B

    • 12.1-15 min: 40% B (Re-equilibration)

Step 4: System Suitability Testing (SST)

A self-validating protocol requires SST prior to sample analysis to confirm the system meets performance criteria[1].

  • Resolution ( Rs​ ): 2.0 between the Target and Impurity A.

  • Tailing Factor ( Tf​ ): 1.5 for the target peak.

  • Precision: Relative Standard Deviation (RSD) of target peak area (n=6) 2.0%.

ICH Q2(R2) Method Validation

Once the method is optimized, it must be validated according to the latest ICH Q2(R2) guidelines to ensure it is scientifically sound, reproducible, and defensible for regulatory submission[1].

ICH_Workflow cluster_validation ICH Q2(R2) Validation Parameters Start Define Analytical Target Profile (ICH Q14) Screening Column & Mobile Phase Screening (C18 vs. Biphenyl) Start->Screening Opt Method Optimization (Gradient MeOH/H2O) Screening->Opt Spec Specificity (Rs > 1.5) Opt->Spec Lin Linearity & Range (R² > 0.999) Opt->Lin Acc Accuracy (Recovery 98-102%) Opt->Acc Prec Precision (RSD < 2.0%) Opt->Prec Rob Robustness (Temp, Flow, pH) Opt->Rob Final Validated Purity Method Ready for Routine QC Spec->Final Lin->Final Acc->Final Prec->Final Rob->Final

Diagram 2: ICH Q2(R2) method validation workflow for ensuring analytical procedure reliability.

Table 2: ICH Q2(R2) Validation Results Summary (Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTNo co-eluting peaks ( Rs​ = 3.8)Pass
Linearity R2≥0.999 (25% to 150% level) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) RSD 2.0% (n=6)RSD = 0.85%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass
Robustness Stable under deliberate variations Rs​≥2.5 across all conditionsPass

Conclusion

For highly functionalized molecules like 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide, relying solely on hydrophobic dispersion forces (C18) leads to critical method failures. By transitioning to a Biphenyl stationary phase and utilizing methanol as the organic modifier, analysts can exploit π−π and dipole interactions to achieve baseline resolution of structurally similar process impurities. When coupled with a rigorous ICH Q2(R2) validation framework, this approach guarantees a highly trustworthy, self-validating assay suitable for stringent QC environments.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online. Available at:[Link]

  • Chromatography Today. "The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity." Chromatography Today. Available at: [Link]

Sources

Validation

Comparative Reactivity Guide: 2-Chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide vs. Bromoacetamides in Covalent Inhibitor Design

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Focus: Electrophilic Warhead Tuning, SN​2 Kinetics, and Covalent Assay Validation The Paradigm of Covalent Warhead Selection Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Focus: Electrophilic Warhead Tuning, SN​2 Kinetics, and Covalent Assay Validation

The Paradigm of Covalent Warhead Selection

The selection of an electrophilic warhead is the most critical inflection point in targeted covalent inhibitor (TCI) design. The goal is to achieve a "Goldilocks" level of reactivity: reactive enough to label a target cysteine residue efficiently, but stable enough to avoid pan-reactivity with off-target proteins and intracellular glutathione (GSH).

Both chloroacetamides and bromoacetamides modify highly nucleophilic cysteine residues via a bimolecular nucleophilic substitution ( SN​2 ) mechanism[1]. However, their kinetic profiles differ drastically. While bromoacetamides are universally recognized for their rapid reaction rates, chloroacetamides offer superior selectivity and are widely utilized in fragment-based drug discovery (FBDD) and clinical-stage covalent inhibitors[2][3].

This guide objectively compares the ubiquitous bromoacetamide class against a highly tuned, specific fragment: 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide .

Stereoelectronic Tuning: The Chemistry of Compound A

To understand why 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (hereafter referred to as the "Tuned Chloroacetamide") is a superior starting point for drug development compared to a standard bromoacetamide, we must analyze its stereoelectronic properties.

In a standard aliphatic chloroacetamide, the nitrogen lone pair delocalizes into the carbonyl oxygen. This resonance decreases the electrophilicity of the adjacent α -carbon, making the warhead highly stable but sometimes too slow to engage challenging targets.

The Tuned Chloroacetamide disrupts this baseline through precise N-substitution:

  • The N-(4-methylphenyl) [p-tolyl] Group: As an anilide derivative, the nitrogen lone pair is partially delocalized into the aromatic ring. This cross-conjugation pulls electron density away from the amide carbonyl.

  • The N-(2-cyanoethyl) Group: The −CH2​CH2​CN moiety exerts a strong inductive electron-withdrawing effect ( −I effect), further reducing nitrogen-carbonyl resonance.

The Causality of Reactivity: By restricting resonance, the carbonyl becomes more ketone-like (highly electrophilic). This stabilizes the transition state during the thiolate SN​2 attack at the α -carbon. The result is a chloroacetamide that is noticeably more reactive than a standard aliphatic chloroacetamide, yet avoids the catastrophic off-target toxicity inherent to bromoacetamides.

MechanismLogic N1 Electrophilic Warhead (α-haloacetamide) N2 Compound A: 2-Chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide N1->N2 N3 Compound B: Bromoacetamides N1->N3 N4 Chloride Leaving Group + Tuned N-Substituents N2->N4 N5 Bromide Leaving Group (Highly Polarizable) N3->N5 N6 Moderate Activation Energy (Targeted SN2) N4->N6 N7 Low Activation Energy (Rapid SN2) N5->N7

Mechanistic divergence of haloacetamides based on leaving group thermodynamics.

The Bromoacetamide Baseline: Why Faster Isn't Always Better

Bromoacetamides feature a bromide leaving group, which is significantly larger and more polarizable than chloride. This makes bromide an excellent leaving group, resulting in reaction rates that are one to two orders of magnitude faster than standard chloroacetamides[1].

Previous studies evaluating electrophile reactivity toward cysteine establish a consistent hierarchy: acrylamide < chloroacetamide < bromoacetamide[4]. While this extreme reactivity makes bromoacetamides excellent tools for in vitro bioconjugation or mapping solvent-exposed cysteines, it renders them largely unsuitable for in vivo therapeutics. They suffer from rapid depletion by intracellular glutathione (GSH) and promiscuous labeling of off-target proteins, leading to severe toxicity.

Quantitative Performance Comparison

The table below summarizes the comparative benchmarks of these warheads based on established kinetic principles for haloacetamides.

MetricBromoacetamides (General)Standard ChloroacetamidesTuned Chloroacetamide (Compound A)
Leaving Group Bromide ( Br− )Chloride ( Cl− )Chloride ( Cl− )
Relative Intrinsic Reactivity ( kGSH​ ) 10x – 100x (Hyper-reactive)1x (Baseline)~2x – 5x (Moderately Enhanced)
Target Selectivity Poor (Pan-reactive)ExcellentHigh (Driven by non-covalent affinity)
In Vivo Half-Life Minutes (Rapid GSH depletion)HoursHours
Primary Application Bioconjugation, Tool CompoundsCovalent Drugs (TCIs)Fragment Libraries, Lead Optimization

Self-Validating Experimental Protocols

To objectively measure the difference between the Tuned Chloroacetamide and a Bromoacetamide, researchers must employ self-validating assay systems. The following protocols are designed not just to yield data, but to internally verify the integrity of the reaction mechanics.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Causality & Logic: Glutathione (GSH) is used as a surrogate for the intracellular thiol pool. By measuring the pseudo-first-order depletion of the warhead in the presence of excess GSH, we isolate the intrinsic electrophilicity of the warhead, completely independent of protein binding affinity.

  • Preparation: Prepare a 10 mM stock of the electrophile in DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Initiate the reaction by mixing the electrophile (final concentration 100 µM) with GSH (final concentration 1 mM) in PBS at 37°C.

  • Quenching (The Validation Step): At specific timepoints (0, 15, 30, 60, 120 min), extract a 50 µL aliquot and quench immediately into 50 µL of Acetonitrile containing 1% Formic Acid.

    • Why Formic Acid? Lowering the pH below the pKa​ of the cysteine thiol (~8.3) instantly protonates the thiolate anion to a neutral thiol, halting the SN​2 nucleophilic attack and effectively "freezing" the kinetic timepoint.

  • Analysis: Analyze via LC-MS/MS (MRM mode) tracking the depletion of the parent compound to calculate the half-life ( t1/2​ ) and reaction rate constant.

Protocol B: Intact Protein Mass Spectrometry (Selectivity Validation)

Causality & Logic: Intact MS provides a macroscopic view of a protein's modification state. It is the ultimate test of selectivity.

  • Incubation: Incubate 10 µM of a model recombinant target protein with 50 µM of the test compound for 2 hours at room temperature.

  • Desalting: Pass the reaction mixture through a C4 ZipTip or an online desalting column to remove excess unreacted compound and buffer salts.

  • Acquisition & Deconvolution: Analyze via LC-TOF-MS. Use deconvolution software (e.g., MaxEnt1) to determine the intact mass.

    • The Self-Validation Check: If a bromoacetamide is used, you will frequently observe +2, +3, or +4 mass adducts, indicating promiscuous labeling of secondary cysteines or lower- pKa​ lysines. The Tuned Chloroacetamide , governed by strict thermodynamic control, will cleanly arrest at a single +1 adduct, proving its selectivity.

Workflow A 1. Warhead Incubation (GSH / Target) B 2. Reaction Quenching (Formic Acid) A->B Time-course C 3. LC-MS/MS Acquisition B->C Injection D 4. Kinetic Analysis (k_inact / K_I) C->D Data Processing

Self-validating experimental workflow for quantifying electrophilic reactivity.

Conclusion

When designing covalent modifiers, maximizing reactivity is rarely the objective. Bromoacetamides provide rapid labeling but fail the crucial tests of selectivity and in vivo stability. By utilizing stereoelectronic tuning—as seen in 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide —drug developers can precisely elevate the reactivity of the stable chloroacetamide class. The dual electron-withdrawing nature of the cyanoethyl and p-tolyl groups creates an optimized electrophile that reacts efficiently with target cysteines while remaining inert to the broader proteome.

Sources

Comparative

High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantitation of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Executive Summary The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (Exact Mass: 236.0716 Da) is a complex chloroacetanilide-type derivative. Molecules of this class are frequently encountered as active...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide (Exact Mass: 236.0716 Da) is a complex chloroacetanilide-type derivative. Molecules of this class are frequently encountered as active pharmaceutical ingredients (APIs), synthetic intermediates, or agrochemicals. Analyzing these compounds presents a dual challenge: researchers must confidently elucidate low-abundance degradation products in complex matrices while also maintaining high-throughput, sensitive quantitation capabilities.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap technology against Triple Quadrupole (QqQ) mass spectrometry for the analysis of this specific compound, providing a self-validating experimental protocol and mechanistic fragmentation insights.

Mechanistic Fragmentation Profiling

Understanding the causality behind a molecule's fragmentation is the foundation of robust mass spectrometry. In positive electrospray ionization (ESI+), 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide yields a dominant protonated precursor ion [M+H]+ at m/z 237.079 .

Upon Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID), the molecule exhibits highly predictable, structurally diagnostic fragmentation pathways that mirror the behavior of related [1]:

  • N-Dealkylation (m/z 184.05): The electron-withdrawing nature of the cyano group inductively weakens the N-alkyl bond. Collisional activation drives the neutral loss of acrylonitrile (53.027 Da), yielding a stable fragment at m/z 184.053.

  • Amide Bond Cleavage (m/z 161.11): The chloroacetyl group is highly labile under CID conditions. Cleavage of the N-CO bond results in the neutral loss of chloro ketene (75.972 Da), generating the N-(2-cyanoethyl)-4-methylaniline cation at m/z 161.108. This specific neutral loss is a hallmark fragmentation step for [2].

  • Aromatic Core Fragments (m/z 108.08 & 91.05): Sequential fragmentation of the m/z 161.11 ion (via subsequent loss of acrylonitrile) yields the p-toluidine cation (m/z 108.081). A further loss of ammonia (-17 Da) forms the highly stable tropylium ion (m/z 91.055).

Platform Comparison: HRAM (Orbitrap) vs. QqQ

When developing a workflow for this compound, selecting the correct mass analyzer is critical.

HRAM Orbitrap / Q-TOF: HRAM platforms are essential during the early stages of drug development or environmental profiling. Operating at resolving powers exceeding 120,000 FWHM, the Orbitrap unambiguously differentiates the loss of acrylonitrile (-53.027 Da) from other isobaric interferences in complex biological or soil matrices. It is the platform of choice for identifying unknown metabolites or degradates.

Triple Quadrupole (QqQ): QqQ systems remain the gold standard for routine, high-throughput quantitation. By utilizing Multiple Reaction Monitoring (MRM), the QqQ maximizes duty cycle and sensitivity. For this compound, the transition m/z 237.1 → 161.1 is optimal for the quantifier ion due to the highly favorable kinetics of the chloro ketene loss, while m/z 237.1 → 184.1 serves as the qualifier ion.

Quantitative Data Comparison
ParameterHRAM (Orbitrap)Triple Quadrupole (QqQ)Analytical Advantage
Mass Accuracy < 2 ppm~ 0.1 DaHRAM provides unambiguous empirical formula confirmation.
Resolving Power > 120,000 FWHMUnit Mass (0.7 Da FWHM)HRAM resolves isobaric background matrix interferences.
Limit of Quantitation (LOQ) 1.0 - 5.0 ng/mL0.05 - 0.1 ng/mLQqQ offers superior absolute sensitivity for trace analysis.
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitudeQqQ allows quantitation across a broader concentration gradient.
Scan Speed 12 - 40 Hz> 500 MRMs / secondQqQ is ideal for ultra-fast UHPLC gradients and multiplexing.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol establishes a self-validating system for the analysis of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide.

Step-by-Step LC-MS/MS Workflow
  • Sample Preparation: Extract the compound using Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent. Elute with 100% methanol and reconstitute in 90:10 Water:Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Formulation (Causality):

    • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Why? Formic acid provides the necessary protons for efficient ESI+ ionization. Ammonium formate acts as a volatile buffer to stabilize the pH at ~3.0, ensuring sharp chromatographic peak shapes for secondary amides while preventing the severe ion suppression typically caused by stronger ion-pairing agents like Trifluoroacetic acid (TFA).

  • Gradient: Ramp from 10% B to 90% B over 4.5 minutes.

  • Orthogonal MS3 Validation: To prove that the proposed fragmentation pathway is not a result of chimeric spectra (co-eluting contaminants), an MS3 experiment must be executed on the Orbitrap or an Ion Trap.

    • Action: Isolate the precursor [M+H]+ at m/z 237.08 and apply mild CID.

    • Action: Isolate the primary product ion at m/z 161.11 in the trap and subject it to a second stage of activation.

    • Validation: The exclusive appearance of m/z 108.08 in the resulting MS3 spectrum confirms the direct lineage and causality of the sequential degradation pathway.

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 237.08 Precursor Ion F1 m/z 184.05 Loss of Acrylonitrile (-53 Da) M->F1 N-dealkylation F2 m/z 161.11 Loss of Chloro ketene (-76 Da) M->F2 Amide Cleavage F3 m/z 108.08 p-Toluidine Cation F1->F3 Amide Cleavage F2->F3 N-dealkylation F4 m/z 91.05 Tropylium Ion F3->F4 -NH3

MS/MS fragmentation pathway of 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide.

References

  • Pérez, S., Farkas, M., Barceló, D., & Aga, D. S. (2007). "Characterization of glutathione conjugates of chloroacetanilide pesticides using ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry and liquid chromatography/ion trap mass spectrometry." Rapid Communications in Mass Spectrometry, 21(24), 4017-4022. URL: [Link]

  • Vargo, J. D. (1998). "Determination of Sulfonic Acid Degradates of Chloroacetanilide and Chloroacetamide Herbicides in Groundwater by LC/MS/MS." Analytical Chemistry, 70(13), 2699-2703. URL:[Link]

Sources

Validation

2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide vs other N-arylacetamides in cross-coupling reactions

Optimizing Oxindole Synthesis: A Comparative Guide to N -Arylacetamides in Cross-Coupling Reactions Executive Summary N -Arylacetamides are foundational building blocks in medicinal chemistry, frequently serving as precu...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Oxindole Synthesis: A Comparative Guide to N -Arylacetamides in Cross-Coupling Reactions

Executive Summary N -Arylacetamides are foundational building blocks in medicinal chemistry, frequently serving as precursors to complex heterocyclic scaffolds like oxindoles[1]. However, the efficiency of intramolecular cross-coupling to form these bicyclic systems is heavily dependent on substrate design. This guide provides an objective, data-driven comparison between 2-chloro- N -(2-cyanoethyl)- N -(4-methylphenyl)acetamide and its structural analogs, detailing the mechanistic causality behind its superior performance in transition-metal-catalyzed α -arylation.

The Mechanistic Imperative of Substrate Design

The transformation of an N -arylacetamide into an oxindole requires the formation of a new C(sp³)–C(sp²) bond. The triad of functional groups on 2-chloro- N -(2-cyanoethyl)- N -(4-methylphenyl)acetamide works synergistically to optimize this catalytic pathway:

  • The α -Chloro Handle: Unlike α -unsubstituted amides that require harsh, stoichiometric oxidative C-H coupling conditions, the α -chloride provides a precise electrophilic site for rapid oxidative addition by Pd(0) or single-electron reduction in photobiocatalytic radical pathways[2]. It is significantly more stable and chemoselective than its α -bromo counterpart, which is highly prone to off-target dimerization and premature degradation[3].

  • The N -(2-Cyanoethyl) Protecting Group: Free N -H amides frequently poison palladium catalysts or undergo undesired intermolecular Buchwald-Hartwig N -arylation. The 2-cyanoethyl group sterically and electronically blocks the nitrogen, enforcing C-arylation. Furthermore, it acts as a traceless protecting group that can be cleanly cleaved post-cyclization.

  • The p -Tolyl Moiety: The electron-donating 4-methyl group increases the electron density of the aromatic ring. This accelerates the intramolecular palladation (electrophilic aromatic substitution-type C-H activation) at the ortho position, driving the catalytic cycle forward[4].

Mechanism Substrate 2-chloro-N-(2-cyanoethyl)- N-(4-methylphenyl)acetamide OxAdd Oxidative Addition Pd(II) Intermediate Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Palladation Intramolecular Palladation (C-H Activation) OxAdd->Palladation Base, -HCl RedElim Reductive Elimination Palladation->RedElim RedElim->Pd0 Regeneration Product 1-(2-cyanoethyl)- 5-methyloxindole RedElim->Product

Mechanistic pathway of Pd-catalyzed intramolecular α-arylation to form the oxindole core.

Comparative Performance Data

To objectively evaluate these structural choices, we compared the target compound against three standard alternatives under identical Pd-catalyzed intramolecular α -arylation conditions (Pd₂(dba)₃, DavePhos, K₃PO₄, Toluene, 100 °C).

Substrate VariantYield (%)Primary Side Reaction / LimitationCatalyst LoadingTime
2-chloro- N -(2-cyanoethyl)- N -(4-methylphenyl)acetamide 92% None (Clean conversion) 2 mol% 4 h
2-chloro- N -(4-methylphenyl)acetamide (Free N -H)41%Intermolecular N -arylation / Catalyst poisoning10 mol%16 h
2-bromo- N -(2-cyanoethyl)- N -(4-methylphenyl)acetamide68% α,α -Dimerization / Rapid dehalogenation5 mol%2 h
N -(2-cyanoethyl)- N -(4-methylphenyl)acetamide ( α -H)<5%No reaction (Requires distinct oxidative conditions)N/A24 h

Self-Validating Experimental Protocol: Palladium-Catalyzed Cyclization

The following protocol details the synthesis of 1-(2-cyanoethyl)-5-methyloxindole. Every step is designed as a self-validating system to ensure reproducibility and high catalytic turnover.

Materials:

  • 2-chloro- N -(2-cyanoethyl)- N -(4-methylphenyl)acetamide (1.0 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • DavePhos (0.024 mmol, 2.4 mol%)

  • K₃PO₄ (anhydrous, 2.0 mmol)

  • Toluene (anhydrous, degassed, 10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, combine Pd₂(dba)₃ and DavePhos in 2 mL of anhydrous toluene. Stir for 15 minutes at room temperature.

    • Causality: Pre-mixing allows the formation of the active monomeric Ln​Pd(0) species, ensuring immediate catalytic turnover upon substrate addition and preventing the catalyst from aggregating into inactive palladium black.

  • Reaction Assembly: To an oven-dried Schlenk flask containing the anhydrous K₃PO₄, add the substrate dissolved in 8 mL of toluene.

    • Causality: K₃PO₄ is selected over stronger bases (like NaOtBu) because it is basic enough to facilitate the deprotonation of the Pd(II) intermediate during the C-H activation step, but mild enough to prevent the premature base-catalyzed retro-Michael cleavage of the cyanoethyl group.

  • Coupling: Transfer the pre-activated catalyst solution to the Schlenk flask. Seal and heat to 100 °C for 4 hours.

  • Validation Check (TLC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material ( Rf​ ~0.5) and the appearance of a highly UV-active spot ( Rf​ ~0.3) validates successful cyclization.

  • Workup: Cool the mixture to room temperature, filter through a short pad of Celite to remove inorganic salts and palladium residues, and concentrate under reduced pressure. Purify via flash chromatography.

Downstream Versatility of the N -(2-Cyanoethyl) Scaffold

The strategic inclusion of the 2-cyanoethyl group extends the utility of the synthesized oxindole far beyond the initial cross-coupling event, offering orthogonal pathways for late-stage functionalization.

Downstream Core 1-(2-cyanoethyl)-5-methyloxindole RetroMichael Base-Catalyzed Retro-Michael Core->RetroMichael Reduction Nitrile Reduction (e.g., Raney Ni / H2) Core->Reduction C3Alkylation C3-Functionalization (Electrophilic Addition) Core->C3Alkylation Prod1 5-Methyloxindole (Free N-H Core) RetroMichael->Prod1 Prod2 1-(3-aminopropyl)- 5-methyloxindole Reduction->Prod2 Prod3 C3-Substituted Oxindole Derivatives C3Alkylation->Prod3

Downstream synthetic versatility of the N-(2-cyanoethyl) protected oxindole intermediate.

  • Traceless Deprotection: Treatment of the product with KOtBu in THF at 0 °C induces a rapid retro-Michael elimination, expelling acrylonitrile and yielding the free N -H 5-methyloxindole in >90% yield.

  • Pharmacophore Elaboration: Alternatively, the nitrile can be reduced to yield a primary amine (1-(3-aminopropyl)-5-methyloxindole), a common pharmacophore motif in CNS-active agents.

References

  • Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Organic Letters Vol. 22 No. 10 - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Traceless Solid-Phase Organic Synthesis | Chemical Reviews Source: American Chemical Society (ACS) URL:[Link]

  • Photobiocatalytic Strategies for Organic Synthesis - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

Comprehensive Safety & Handling Guide: 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide A Senior Application Scientist's Guide to Safe Laboratory Operations Hazard Assessment: A Structurally-Informed Analysis The pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide

A Senior Application Scientist's Guide to Safe Laboratory Operations

Hazard Assessment: A Structurally-Informed Analysis

The primary hazards associated with 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide are inferred from its constituent chemical motifs.

  • Chloroacetamide Core: The chloroacetamide structure is a known toxicophore. Related compounds like 2-Chloroacetamide are classified as "Toxic if swallowed," may induce allergic skin reactions, and are suspected of damaging fertility[1]. General acetamides are often treated with extreme caution as potential carcinogens[2][3][4].

  • Cyanoethyl Group: The presence of a nitrile (-CN) group necessitates handling with precautions similar to those for cyanide-containing compounds. While the cyanide is not free, it can be released as highly toxic hydrogen cyanide (HCN) gas under strongly acidic or basic conditions, or during combustion[5][6]. Chronic exposure to metabolites of cyanide compounds can also impact thyroid function[7].

Based on the hazards of these analogues, a summary of anticipated GHS classifications is provided below. This data-driven approach forms the logical basis for the stringent PPE and handling protocols that follow.

Hazard ClassificationGHS Hazard StatementRationale & Representative Source Compounds
Acute Toxicity, Oral H302: Harmful if swallowedBased on 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide and 2-Chloroacetamide[1][8][9].
Skin Corrosion/Irritation H315: Causes skin irritationBased on 4'-Chloro-2'-methylacetanilide and 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide[8][10][11].
Serious Eye Damage/Irritation H319: Causes serious eye irritationBased on 4'-Chloro-2'-methylacetanilide and 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide[8][10][11].
Respiratory Irritation H335: May cause respiratory irritationBased on 2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamide[8][11].
Potential Systemic Effects May cause damage to organs through prolonged or repeated exposure.Based on N-(2-Chloroethyl)acetamide (Target Organ: Liver)[12].
Potential Reproductive Toxicity H361f: Suspected of damaging fertilityBased on 2-Chloroacetamide[1].

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the risks of inhalation, dermal contact, and ocular exposure. The selection of this equipment is a direct response to the hazards identified in the preceding analysis.

  • Respiratory Protection:

    • Requirement: A NIOSH-approved air-purifying respirator equipped with particulate filters (P100) or combination cartridges for organic vapors and particulates.

    • Causality: The compound is likely a fine powder that can be easily aerosolized. The "May cause respiratory irritation" warning from analogues necessitates robust respiratory protection to prevent inhalation[8][11]. Furthermore, thermal decomposition can release highly toxic gases like nitrogen oxides and hydrogen chloride[5][12].

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles that provide a full seal around the eyes, worn in conjunction with a face shield.

    • Causality: Standard safety glasses are insufficient. The high likelihood of severe eye irritation (H319) requires the comprehensive barrier provided by sealed goggles[8][10][11]. The face shield adds a critical layer of protection against splashes during solution preparation or transfers.

  • Hand Protection:

    • Requirement: Chemical-resistant gloves (nitrile rubber is a suitable starting point). Double-gloving is strongly recommended.

    • Causality: The compound is expected to cause skin irritation (H315) and may cause allergic reactions[1][8][10][11]. The potential for dermal absorption, a significant risk with cyanide-related compounds, makes hand protection critical[6]. Double-gloving minimizes the risk of exposure from a single glove failure, a best practice when handling highly toxic materials[13].

  • Body Protection:

    • Requirement: A flame-resistant lab coat, fully fastened, with tight-fitting cuffs. Long pants and fully enclosed, chemical-resistant footwear are also required.

    • Causality: This protects against accidental skin contact from spills and prevents the contamination of personal clothing[2]. Contaminated clothing should never be taken home[2][14].

Operational Protocol: From Benchtop to Disposal

Adherence to a strict, step-by-step operational plan is a self-validating system for ensuring safety. Never work with this compound alone[13][15].

Step 1: Preparation and Designated Area
  • Designate a Work Area: All handling of the solid compound and its solutions must occur within a certified chemical fume hood[7][13][15]. Post a warning sign indicating the use of a highly toxic substance[7].

  • Verify Safety Equipment: Before starting, confirm the fume hood's proper function and ensure an emergency shower and eyewash station are unobstructed and immediately accessible[2][7].

  • Assemble Materials: Place all necessary equipment (glassware, spatulas, balances, waste containers) inside the fume hood to minimize traffic in and out of the containment area.

Step 2: Handling and Use
  • Don PPE: Put on all required PPE in the correct order (lab coat, then respirator, then face shield/goggles, then gloves).

  • Weighing and Transfer: Handle the solid compound with care to avoid creating dust[5][8]. Use a spatula for transfers. If weighing outside the hood, use a balance with a draft shield or a dedicated powder-containment enclosure.

  • Solution Preparation: Add the solid to the solvent slowly. Keep containers closed whenever possible to prevent the release of vapors.

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents, which could cause vigorous reactions or the release of toxic gas[2][5][15].

Step 3: Decontamination and Doffing
  • Surface Decontamination: After work is complete, decontaminate all surfaces and equipment within the fume hood. For compounds with a cyanide moiety, a two-step process is recommended: first, clean with a pH 10 buffer solution, followed by cleaning with a freshly prepared 10% bleach solution[13].

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination. Typically: remove outer gloves, face shield, lab coat, inner gloves, goggles, and finally, the respirator. Wash hands and forearms thoroughly with soap and water immediately after[2][7].

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely managing 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_emergency 3. Emergency Response cluster_post 4. Post-Operation A Review SDS/SOP & Assess Risks B Verify Fume Hood & Safety Equipment A->B C Establish Designated Work Area B->C D Don Full PPE (Double Glove) C->D E Handle Compound in Fume Hood D->E F Perform Experiment E->F G Spill Occurs? F->G H Execute Spill Protocol G->H Yes J Decontaminate Work Area & Tools G->J No I Evacuate & Notify EH&S H->I I->J K Segregate Hazardous Waste J->K L Doff PPE Correctly J->L M Wash Hands Thoroughly L->M

Caption: A procedural workflow for handling highly toxic acetamide compounds.

Emergency & Disposal Plans

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.

  • Isolate: Prevent entry into the affected area.

  • Report: Contact your institution's Environmental Health & Safety (EH&S) department immediately. Do not attempt to clean up a significant spill without specific training and equipment.

  • Small Spills (in fume hood): If trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand), collect it into a sealed container, and decontaminate the area[11][16].

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10][14]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open[8][10]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8][10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10].

Waste Disposal
  • Classification: All 2-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)acetamide, contaminated materials (e.g., gloves, wipes, pipette tips), and spill cleanup debris must be treated as hazardous waste[2][11].

  • Containment: Collect waste in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams[15].

  • Disposal: Arrange for pickup and disposal through your institution's EH&S department. Under no circumstances should this material be disposed of down the drain[8].

References

  • Hazardous Substance Fact Sheet: Acetamide. New Jersey Department of Health. [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co. KG. [Link]

  • Hazard Summary: Cyanide. New Jersey Department of Health. [Link]

  • Cyanide Safe Use Guidelines. Columbia University Environmental Health & Safety. [Link]

  • SOP for the safe use of cyanide compounds. University of Nevada, Reno. [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety. [Link]

  • Standard Operating Procedure: Cyanides. Wayne State University. [Link]

Sources

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